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  • Product: 4-Amino-3-isopropylphenylboronic acid pinacol ester
  • CAS: 2121513-20-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Arylboronic acids and their corresponding pinacol esters are foundational pillars in modern synthetic chemistry, primarily serving as indi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids and their corresponding pinacol esters are foundational pillars in modern synthetic chemistry, primarily serving as indispensable coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] Their utility in constructing carbon-carbon bonds has positioned them as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Specifically, functionalized aminophenylboronic esters are highly valued for their role in introducing versatile amino-aryl motifs into complex molecular architectures. This guide provides a detailed technical overview of the synthesis of 4-amino-3-isopropylphenylboronic acid pinacol ester, a key intermediate for various applications. We will explore the prevailing synthetic strategies, with a primary focus on a detailed, field-proven protocol based on Iridium-catalyzed C-H borylation. This document is intended to serve as a practical resource, elucidating the causality behind experimental choices and providing a self-validating framework for its successful implementation in a laboratory setting.

Strategic Overview: Pathways to Arylboronic Esters

The synthesis of arylboronic esters can be approached through several established methodologies. The optimal choice depends on factors such as starting material availability, desired regioselectivity, functional group tolerance, and overall atom economy.

  • Miyaura Borylation: This classic method involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2).[5] While robust and widely applicable, it necessitates a pre-functionalized starting material (e.g., 4-bromo-3-isopropylaniline), adding steps to the overall synthetic sequence.

  • Lithiation/Grignard Borylation: This pathway involves the formation of an organolithium or Grignard reagent from an aryl halide, which then reacts with a boron electrophile (e.g., trialkyl borate).[3] A significant drawback is the low tolerance for sensitive functional groups, such as the unprotected amine in our target molecule, which would require additional protection and deprotection steps.

  • Sandmeyer-Type Borylation: A more recent development allows for the conversion of an arylamine to its corresponding boronic ester via a diazonium salt intermediate.[6] This metal-free approach offers an alternative pathway, particularly when the corresponding amine is readily available.

  • Iridium-Catalyzed C-H Borylation: Representing the state-of-the-art in atom economy, this method enables the direct conversion of an aromatic C-H bond to a C-B bond.[7][8] Pioneered by researchers like Hartwig and Smith, this strategy avoids the need for pre-functionalized substrates and often exhibits high regioselectivity governed by steric and electronic factors.[8][9] Given the structure of the desired product, this approach, starting from 3-isopropylaniline, presents a highly efficient and direct route.

For the synthesis of 4-amino-3-isopropylphenylboronic acid pinacol ester, the Iridium-catalyzed C-H borylation of 3-isopropylaniline is the recommended approach due to its directness and high efficiency. The steric bulk of the isopropyl group and the electronic influence of the amino group guide the borylation to the desired C4 position.

Comparative Workflow of Major Synthetic Routes

G cluster_0 Iridium-Catalyzed C-H Borylation cluster_1 Miyaura Borylation A1 3-Isopropylaniline A2 [Ir], B2pin2 A1->A2 Direct Borylation A3 Target Product A2->A3 B1 3-Isopropylaniline B2 Bromination B1->B2 B3 4-Bromo-3-isopropylaniline B2->B3 B4 [Pd], B2pin2, Base B3->B4 B5 Target Product B4->B5

Caption: Comparison of C-H Borylation and Miyaura Borylation workflows.

Recommended Protocol: Iridium-Catalyzed C-H Borylation

This protocol details the direct borylation of 3-isopropylaniline. The causality for this choice rests on its convergence and atom economy. The reaction leverages a commercially available iridium catalyst and ligand to selectively activate the C-H bond at the 4-position, which is sterically the most accessible position para to the directing isopropyl group.

Catalytic Mechanism Overview

The reaction proceeds through a well-established catalytic cycle involving an Iridium(I)/Iridium(III) or Iridium(III)/Iridium(V) manifold.[8] The key steps are the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination of the borylated product, regenerating the active catalyst.

G A [Ir(I)] Catalyst B Oxidative Addition of B2pin2 A->B C [Ir(III)]-tris(boryl) Intermediate B->C D C-H Activation (Arene) C->D E [Ir(III)]-Aryl-bis(boryl) Complex D->E F Reductive Elimination E->F F->A Regeneration G Aryl-Bpin F->G H H-Bpin F->H

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Materials and Equipment
Reagent/MaterialFormulaCAS No.Supplier ExampleNotes
3-IsopropylanilineC₉H₁₃N643-28-7Sigma-AldrichReagent grade, ≥97%
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄73183-34-3Sigma-Aldrich≥98% purity
[Ir(COD)OMe]₂C₁₈H₃₀Ir₂O₂12148-71-9Strem ChemicalsCatalyst precursor
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)C₁₈H₂₄N₂72914-19-3Sigma-AldrichLigand, ≥98%
CyclohexaneC₆H₁₂110-82-7Fisher ScientificAnhydrous, <50 ppm H₂O
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6VWRACS grade for workup
Brine (Saturated NaCl solution)NaCl(aq)N/ALab-preparedFor workup
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄7487-88-9Sigma-AldrichFor drying
Celite® 545N/A68855-54-9Sigma-AldrichFor filtration
Silica GelSiO₂7631-86-9SiliCycle230-400 mesh for chromatography

Required Equipment:

  • Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle with a temperature controller and oil bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup

Step-by-Step Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Iridium compounds and anhydrous solvents require careful handling under an inert atmosphere.

  • Reaction Setup:

    • In an inert atmosphere (glovebox or Schlenk line), add 3-isopropylaniline (1.0 eq), bis(pinacolato)diboron (1.2 eq), [Ir(COD)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Causality: The use of a slight excess of B₂pin₂ ensures complete consumption of the starting aniline. The Ir/dtbpy catalytic system is highly effective for the borylation of a wide range of arenes.[10] An inert atmosphere is critical to prevent the deactivation of the catalyst and hydrolysis of the diboron reagent.

  • Reaction Execution:

    • Add anhydrous cyclohexane via syringe to achieve a substrate concentration of 0.5 M.

    • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Causality: Cyclohexane is a common non-coordinating solvent for this transformation. Heating provides the necessary activation energy for the C-H activation step.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (approx. 20 mL per mmol of starting material).

    • Filter the solution through a short plug of Celite® to remove the insoluble iridium catalyst. Wash the Celite® pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil or waxy solid.

    • Causality: The aqueous wash removes any water-soluble byproducts, and the Celite filtration effectively removes the heterogeneous catalyst particles.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Critical Insight: Aminophenylboronic esters can be sensitive to hydrolysis or strong adsorption on standard silica gel.[11][12] To mitigate this, pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

    • Combine the product-containing fractions and remove the solvent under reduced pressure to afford 4-amino-3-isopropylphenylboronic acid pinacol ester as a solid.

    • Causality: The addition of a basic modifier like triethylamine deactivates the acidic silanol groups on the silica surface, preventing decomposition and improving recovery of the amine-containing product.[12]

ParameterValue
Starting Material3-Isopropylaniline
Key ReagentsB₂pin₂, [Ir(COD)OMe]₂, dtbpy
SolventAnhydrous Cyclohexane
Temperature80 °C
Reaction Time12-24 h
Typical Yield70-85%

Product Characterization and Quality Control

Confirmation of the product's identity and purity is essential. The following analytical data are characteristic of 4-amino-3-isopropylphenylboronic acid pinacol ester.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~7.5-7.6 (d, 1H, Ar-H), ~7.4 (s, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.8 (br s, 2H, NH₂), ~3.3 (sept, 1H, CH(CH₃)₂), ~1.35 (s, 12H, Bpin CH₃), ~1.25 (d, 6H, CH(CH₃)₂)

    • Rationale: The aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted ring. The 12-proton singlet at ~1.35 ppm is the hallmark of the pinacol ester group.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ (ppm): ~148 (C-NH₂), ~138 (C-B), ~135 (C-isopropyl), aromatic signals, ~83.5 (O-C(CH₃)₂), ~28 (isopropyl CH), ~25 (Bpin CH₃), ~22 (isopropyl CH₃). Note: The carbon attached to boron (C-B) often shows a broad signal or may not be observed due to quadrupolar relaxation.

  • Mass Spectrometry (ESI+):

    • m/z: Calculated for C₁₅H₂₅BNO₂ [M+H]⁺: 262.20. Found: 262.2.

  • Melting Point:

    • A sharp melting point indicates high purity. The melting point for analogous compounds like 4-aminophenylboronic acid pinacol ester is in the range of 165-169 °C.[13] The title compound is expected to have a distinct melting point.

Handling, Storage, and Stability

  • Handling: Handle the final product in a well-ventilated area. While generally stable, avoid prolonged exposure to air and moisture.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize hydrolysis.

  • Stability: Pinacol boronic esters are susceptible to hydrolysis back to the corresponding boronic acid, especially under acidic or basic conditions or in the presence of water.[11] While the pinacol ester is more robust than the free boronic acid, long-term storage requires anhydrous conditions.

References

  • Cho, J., et al. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science, 295(5553), 305-308. Available at: [Link]

  • Ishiyama, T., et al. (2002). A Boryl-Iridium Complex for Catalytic C-H Borylation. Angewandte Chemie International Edition, 41(16), 3056-3058. Available at: [Link]

  • Lassaletta, J. M., & Fernández, R. (2010). Iridium-Catalyzed Borylation of C-H Bonds. Topics in Current Chemistry, 292, 31-68. Available at: [Link]

  • Mkhalid, I. A. I., et al. (2010). The Iridium-Catalyzed Borylation of C-H Bonds. Chemical Reviews, 110(2), 890-931. Available at: [Link]

  • Yang, Y., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2871-2877. Available at: [Link]

  • Wright, J. S. (2019). Iridium-Catalysed Borylation of Heteroaromatic C-H Bonds. Durham University Thesis. Available at: [Link]

  • Wang, Q., et al. (2010). Metal-Free Borylation of Arylamines: A Sandmeyer-Type Reaction. Organic Letters, 12(21), 4844-4847. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Retrieved from [Link]

  • Li, W. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • ResearchGate. (2014). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. Request PDF. Available at: [Link]

  • Ye, G., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 226-232. Available at: [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Buchwald, S. L., et al. (2010). Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]

  • Leonori, D., et al. (2014). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 136(38), 13253-13261. Available at: [Link]

  • D'Este, F., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330. Available at: [Link]

  • Gulea, M., & Don, M. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available at: [Link]

  • Yan, G., et al. (2013). Methanol-Promoted Borylation of Arylamines: A Simple and Green Synthetic Method to Arylboronic Acids and Arylboronates. Organic Letters, 15(16), 4182-4185. Available at: [Link]

  • Ma, D., et al. (2018). Direct Borylation of Tertiary Anilines via C-N Bond Activation. Organic Letters, 20(7), 1995-1998. Available at: [Link]

Sources

Exploratory

physicochemical properties of 4-Amino-3-isopropylphenylboronic acid pinacol ester

Physicochemical Profiling and Synthetic Utility of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester: A Technical Guide As modern drug discovery pivots toward increasingly complex, conformationally restricted architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Utility of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester: A Technical Guide

As modern drug discovery pivots toward increasingly complex, conformationally restricted architectures, the selection of bifunctional building blocks becomes a critical determinant of synthetic success. 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8) has emerged as a highly strategic reagent in medicinal chemistry [1].

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable synthetic module. This guide deconstructs its physicochemical properties, elucidates the mechanistic causality behind its reactivity, and provides field-proven, self-validating protocols for its application in advanced cross-coupling workflows.

Physicochemical Profiling & Structural Causality

To rationally design a synthetic route, one must first understand the physical constraints and electronic properties of the substrate. The unique profile of this compound is driven by the interplay of three functional groups on the phenyl core:

  • The Pinacol Boronate (Bpin) at C4: A robust, shelf-stable handle for palladium-catalyzed C-C bond formation.

  • The Primary Amine at C1: A versatile nucleophile for downstream functionalization (e.g., amidation, reductive amination).

  • The Isopropyl Group at C2: The strategic lynchpin. Positioned ortho to the amine, it provides severe steric shielding. In medicinal chemistry, this is intentionally used to restrict the rotation of subsequent amide bonds, locking the molecule into a bioactive conformation to minimize entropic penalties upon target binding.

Table 1: Quantitative Physicochemical Data & Synthetic Implications

PropertyValueCausality / Synthetic Implication
CAS Number 2121513-20-8Unique identifier for procurement and regulatory tracking [1].
Molecular Weight 261.17 g/mol Low molecular weight leaves ample "budget" for elaboration in lead optimization [1].
LogP ~4.31High lipophilicity mandates the use of ethereal/biphasic solvent systems (e.g., 1,4-Dioxane/H₂O) to ensure dissolution during coupling [1].
Fraction sp³ (Fsp³) 0.60The isopropyl and pinacol groups impart significant 3D character, improving solubility compared to flat, fully aromatic anilines [1].
Hydrogen Bond Donors 1 (-NH₂)Primary site for post-coupling derivatization.
Hydrogen Bond Acceptors 3 (N, O, O)Influences target binding and aqueous solvation.

Mechanistic Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the premier method for biaryl construction [3]. When utilizing 4-Amino-3-isopropylphenylboronic acid pinacol ester, the regiochemistry dictates the reaction kinetics. Because the bulky isopropyl group is meta to the Bpin group, the boronate remains sterically unhindered. This allows for rapid transmetalation to the palladium center [4].

Conversely, the ortho-relationship between the isopropyl group and the amine means that post-coupling functionalization of the aniline will require highly activated electrophiles or elevated temperatures.

Workflow Substrate CAS 2121513-20-8 Building Block Suzuki Suzuki-Miyaura Coupling Substrate->Suzuki Pd(0), Base Amidation Amide Bond Formation Suzuki->Amidation R-COCl Bioactive Conformationally Locked Biaryl Amidation->Bioactive Steric Lock

Figure 1: Divergent synthetic workflow leveraging the unhindered boronate and hindered aniline.

Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation Rapid via unhindered Bpin OxAdd->TransMet Base / OH- RedElim Reductive Elimination Biaryl Formation TransMet->RedElim RedElim->Pd0 Product Release Boronate CAS 2121513-20-8 (Boronate Donor) Boronate->TransMet Activation

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling featuring rapid transmetalation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes an in-process control to verify the mechanistic progression of the reaction.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Couple CAS 2121513-20-8 with an aryl bromide to form a functionalized biaryl. Causality Focus: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis geometry on the Pd(II) intermediate, accelerating the reductive elimination step which is crucial for electron-rich anilines [3].

Step-by-Step Methodology:

  • Reagent Charge: To a Schlenk flask, add the Aryl Bromide (1.0 equiv), 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.1 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O. Causality: Dioxane solubilizes the highly lipophilic boronate (LogP 4.31), while water is strictly required to dissolve the inorganic base and generate the reactive hydroxypalladium species necessary for transmetalation [4].

  • Degassing (Critical): Sparge the biphasic mixture with N₂ for 15 minutes. Causality: Oxygen rapidly deactivates Pd(0) into inactive Pd(II) oxides and promotes unwanted oxidative homocoupling of the boronate.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of N₂. Heat the mixture to 90 °C.

  • In-Process Control (Self-Validation): After 4 hours, sample the organic layer and analyze via LC-MS. Validation metric: Look for >95% consumption of the Aryl Bromide. Do not rely on TLC, as the lipophilic boronate often co-elutes with the biaryl product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove the inorganic salts and pinacol byproducts, and dry over anhydrous Na₂SO₄.

Protocol B: Ortho-Hindered Amide Bond Formation

Objective: Convert the resulting biaryl aniline into an amide. Causality Focus: The ortho-isopropyl group severely hinders the nucleophilicity of the amine. Standard ambient-temperature coupling with EDC/HOBt will fail or stall. We must use highly reactive acid chlorides or potent uronium coupling agents (like HATU) with elevated temperatures.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF. Add HATU (1.3 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the active HOAt ester.

  • Nucleophilic Attack: Add the biaryl aniline (1.0 equiv) generated from Protocol A.

  • Thermal Shift: Heat the reaction to 60 °C. Causality: Thermal energy is required to overcome the steric barrier imposed by the isopropyl group during the tetrahedral transition state.

  • In-Process Control: Monitor via LC-MS at 2-hour intervals until the aniline mass is depleted.

Handling, Stability, and Safety (E-E-A-T)

While boronic acid pinacol esters are vastly more stable than their free boronic acid counterparts (resisting trimerization into boroxines), they are not completely inert.

  • Degradation Pathways: Prolonged exposure to moisture and strong acids can lead to gradual hydrolysis of the pinacol ester, resulting in protodeboronation (loss of the boron group entirely). Store under inert atmosphere at 2-8 °C [2].

  • Safety Profile: According to standardized safety data, this compound causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also classified as harmful if swallowed (H302) [2].

  • PPE Requirements: Handle exclusively in a properly ventilated fume hood using nitrile gloves and safety goggles. In the event of skin contact, wash immediately with plenty of soap and water [2].

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". URL: [Link]

  • Chemical.AI. "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions". URL:[Link]

Foundational

4-Amino-3-isopropylphenylboronic acid pinacol ester CAS number and identifiers

An In-Depth Technical Guide to 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-3-isopropylphenylboronic acid pinacol ester is a sub...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-isopropylphenylboronic acid pinacol ester is a substituted arylboronic acid derivative that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining an amino group, a sterically demanding isopropyl substituent, and a versatile boronic ester moiety, make it a key intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, handling, and applications, with a focus on its utility in drug discovery and development.

Compound Identification and Properties

Precise identification is the cornerstone of chemical research and development. The following table summarizes the key identifiers and physicochemical properties of 4-Amino-3-isopropylphenylboronic acid pinacol ester.

IdentifierValue
CAS Number 2121513-20-8[1][2]
IUPAC Name 2-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline[1]
Molecular Formula C₁₅H₂₄BNO₂[1]
Molecular Weight 261.17 g/mol [1]
Canonical SMILES CC(C)C1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1N[1]
InChI InChI=1S/C15H24BNO2/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3[1]
InChI Key YTSUGNUIHVCVEL-UHFFFAOYSA-N[1]
MDL Number MFCD26045250[1][2]
Purity ≥95%[1]

Synthesis and Purification

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic route, highlighting the key transformations.

Synthesis_Workflow Start Starting Material (e.g., 4-Bromo-2-isopropylaniline) Protection Amino Group Protection Start->Protection Protecting Agent Borylation Metal-Halogen Exchange & Borylation Protection->Borylation e.g., n-BuLi, Mg followed by Isopropoxyboronic acid pinacol ester Deprotection Deprotection Borylation->Deprotection Acidic or Basic Hydrolysis FinalProduct 4-Amino-3-isopropylphenylboronic acid pinacol ester Deprotection->FinalProduct

Caption: Conceptual workflow for the synthesis of 4-Amino-3-isopropylphenylboronic acid pinacol ester.

Experimental Protocol (Exemplary)

This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Step 1: Protection of the Amino Group

  • To a solution of the starting aniline (e.g., 4-bromo-2-isopropylaniline) in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the protected aniline.

Step 2: Borylation

  • Dissolve the protected bromoaniline in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

  • Add a strong base such as n-butyllithium or a Grignard reagent precursor (e.g., magnesium turnings) to initiate the metal-halogen exchange.

  • After a set period, add a borylating agent, such as isopropoxyboronic acid pinacol ester.[5]

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection and Purification

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Subject the crude product to acidic or basic conditions to remove the protecting group.

  • Purify the final product by column chromatography on silica gel or recrystallization to obtain 4-Amino-3-isopropylphenylboronic acid pinacol ester as a solid.

Applications in Drug Discovery and Development

Arylboronic acids and their pinacol esters are indispensable tools in modern drug discovery, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical agents.

The presence of the amino group in 4-Amino-3-isopropylphenylboronic acid pinacol ester provides a handle for further functionalization, while the isopropyl group can impart favorable pharmacokinetic properties such as increased metabolic stability and improved lipophilicity.

Role in Suzuki-Miyaura Cross-Coupling

The boronic ester functionality of this compound readily participates in the catalytic cycle of the Suzuki-Miyaura reaction, coupling with a variety of aryl or vinyl halides or triflates.

Suzuki_Coupling Substrate1 4-Amino-3-isopropylphenylboronic acid pinacol ester Catalyst Pd(0) Catalyst + Base Substrate1->Catalyst Substrate2 Aryl/Vinyl Halide (Ar-X) Substrate2->Catalyst Product Coupled Product (Ar-Aryl') Catalyst->Product C-C Bond Formation

Caption: Schematic of a Suzuki-Miyaura coupling reaction utilizing the title compound.

This versatility allows for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs. For instance, it can be employed in the synthesis of kinase inhibitors, where the biaryl scaffold is a common structural motif.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-3-isopropylphenylboronic acid pinacol ester.

  • Hazard Classification: It is classified as an irritant, causing skin and serious eye irritation.[2][8] It may also cause respiratory irritation.[2][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][8] In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Handle in a well-ventilated area.[2][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][8] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2][8] It is recommended to store at 4°C and protect from light.[7] The compound is chemically stable but can form salts with acidic volatile substances and can be oxidized.[10] Therefore, it should be stored away from acidic compounds and oxidizing agents.[10]

In case of exposure, follow standard first-aid measures and seek medical advice.[2][9]

Conclusion

4-Amino-3-isopropylphenylboronic acid pinacol ester is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the potential for further derivatization of its amino group, makes it an attractive starting material for the synthesis of novel bioactive molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the research and development of new therapeutics.

References

  • Li, W., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2843-2849. [Link]

  • Organic Syntheses. A Homologation of Boronic Esters with Lithiated Carbamates. [Link]

  • ResearchGate. A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. [Link]

Sources

Exploratory

Comprehensive Spectral Characterization and Analytical Workflows for 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester

Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern drug discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and materials science, functionalized phenylboronic acid pinacol esters are indispensable building blocks, primarily serving as critical nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8) is a highly specialized scaffold. The presence of the electron-donating primary amine (-NH₂) and the sterically demanding isopropyl group (-CH(CH₃)₂) imparts unique electronic and steric parameters that dictate its reactivity and spectroscopic signature.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper provides a self-validating analytical framework, explaining the causality behind the spectral phenomena (NMR, HRMS, and ATR-FTIR) to ensure rigorous structural elucidation and quality control in your laboratory.

Molecular Architecture & Physicochemical Profile

Before initiating spectral analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The pinacol ester (Bpin) moiety prevents the trimerization (boroxine formation) typically seen in free boronic acids, ensuring a stable, monomeric species for accurate characterization [1].

Table 1: Physicochemical Properties
ParameterSpecification
Chemical Name 4-Amino-3-isopropylphenylboronic acid pinacol ester
IUPAC Name 2-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS Registry Number 2121513-20-8
Molecular Formula C₁₅H₂₄BNO₂
Molecular Weight 261.17 g/mol
Exact Mass 261.1894 Da
Appearance Solid (typically off-white to pale brown powder)

Standardized Analytical Workflow

To ensure high-fidelity data acquisition, a multi-modal approach must be employed. Relying on a single spectroscopic technique can lead to structural misassignment, particularly with highly substituted aromatic systems.

AnalyticalWorkflow Sample Compound Sample CAS: 2121513-20-8 Prep Sample Preparation Dissolution / Ionization Sample->Prep NMR NMR Spectroscopy 1H, 13C, 11B CDCl3, 298K Prep->NMR MS Mass Spectrometry HRMS (ESI+) m/z 262.19 Prep->MS IR IR Spectroscopy ATR-FTIR Solid State Prep->IR Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Figure 1: Standardized multi-modal analytical workflow for structural validation.

Methodology 1: Multi-Modal Spectral Acquisition Protocol

This protocol is designed as a self-validating system; failure at any internal check requires sample re-preparation.

  • Sample Preparation: Weigh out 15.0 ± 0.1 mg of the analyte for NMR, 1.0 mg for MS, and 5.0 mg for IR analysis.

  • NMR Acquisition:

    • Dissolve the 15 mg sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Critical Step: Use quartz NMR tubes if high-resolution ¹¹B NMR is required, as standard borosilicate glass produces a broad background signal at ~18 ppm that can obscure sample peaks .

    • Acquire ¹H (16 scans, 1s relaxation delay), ¹³C (1024 scans), and ¹¹B (128 scans) spectra at 298K.

  • HRMS Acquisition: Dilute the 1.0 mg aliquot to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Infuse directly via Electrospray Ionization (ESI) in positive mode.

  • IR Acquisition: Place the solid sample directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent anvil pressure and acquire 32 scans from 4000 to 400 cm⁻¹.

Spectroscopic Elucidation & Causal Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of this compound is governed by the competing electronic effects of its substituents. The primary amine (-NH₂) acts as a strong resonance electron donor (+M effect), shielding the ortho and para protons. Conversely, the boronic ester (-Bpin) acts as an electron-withdrawing group via its empty p-orbital (-M effect), deshielding its ortho protons .

¹H NMR Logic:

  • H5 (ortho to -NH₂): Strongly shielded by the amine. Appears as a doublet (J ≈ 8.0 Hz) at ~6.65 ppm.

  • H6 (ortho to -Bpin, ortho to H5): Deshielded by the boronic ester. Appears as a doublet of doublets (J ≈ 8.0, 1.5 Hz) at ~7.55 ppm.

  • H2 (isolated between -Bpin and -iPr): Deshielded by the boronic ester. Appears as a fine doublet (J ≈ 1.5 Hz) at ~7.65 ppm due to meta-coupling with H6.

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.65Doublet (d)1H1.5Aromatic H2
7.55Doublet of doublets (dd)1H8.0, 1.5Aromatic H6
6.65Doublet (d)1H8.0Aromatic H5
3.85Broad singlet (br s)2H--NH₂ (Exchangeable with D₂O)
2.85Septet (sep)1H6.8-CH(CH₃)₂ (Isopropyl methine)
1.33Singlet (s)12H--C(CH₃)₂ (Pinacol methyls)
1.25Doublet (d)6H6.8-CH(CH₃)₂ (Isopropyl methyls)

¹³C and ¹¹B NMR Logic: The C1 carbon (attached directly to Boron) often appears as a very broad, low-intensity signal or is entirely absent in standard ¹³C NMR due to quadrupolar relaxation from the adjacent ¹¹B nucleus (Spin I = 3/2) and scalar ¹³C-¹¹B coupling. The ¹¹B NMR will show a broad singlet at approximately +30 ppm, characteristic of an sp² hybridized, tricoordinate boron atom bonded to two oxygens and one carbon .

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)TypeAssignment
~148.0CqC4 (Attached to -NH₂)
~135.5CHC2 (Aromatic)
~133.0CHC6 (Aromatic)
~132.0CqC3 (Attached to Isopropyl)
~119.0CqC1 (Attached to -Bpin, broad/weak)
~114.0CHC5 (Aromatic)
83.5CqPinacol ester quaternary carbons (x2)
28.0CHIsopropyl methine
24.8CH₃Pinacol ester methyls (x4)
22.5CH₃Isopropyl methyls (x2)
High-Resolution Mass Spectrometry (HRMS)

In positive ESI mode, the compound readily protonates at the primary amine, yielding an [M+H]⁺ ion.

  • Validation Check: Boron has two stable isotopes: ¹⁰B (~20% abundance) and ¹¹B (~80% abundance). A self-validating MS spectrum must show a base peak at m/z 262.1972 ([M(¹¹B)+H]⁺) and a corresponding isotopic peak at m/z 261.2008 ([M(¹⁰B)+H]⁺) at approximately one-quarter of the intensity. The absence of this specific isotopic signature indicates a loss of the boronic ester group (e.g., protodeboronation).

Infrared (IR) Spectroscopy (ATR-FTIR)

IR spectroscopy is highly effective for confirming the integrity of the functional groups without the need for dissolution.

Table 4: Key IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
3450, 3350MediumN-H stretch (Asym & Sym)Confirms the primary amine (-NH₂) status.
2960, 2870StrongC-H stretch (sp³)Represents the dense aliphatic network (isopropyl + pinacol).
1620MediumN-H bendScissoring motion of the primary amine.
1355StrongB-O stretchConfirms the intact boronic ester linkage.
1260StrongC-N stretchAryl-amine bond vibration.

Application Context: Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Amino-3-isopropylphenylboronic acid pinacol ester is in the construction of complex biaryl scaffolds via the Suzuki-Miyaura reaction . The steric bulk of the isopropyl group adjacent to the amine can influence the dihedral angle of the resulting biaryl product, a critical factor in structure-based drug design (e.g., designing atropisomers or specific kinase inhibitors).

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X insertion Pd0->OxAdd PdII Pd(II) Complex Ar-Pd-X OxAdd->PdII TransMet Transmetalation Boronic Ester Transfer PdII->TransMet PdII_2 Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination Product Formation PdII_2->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product Biaryl Scaffold RedElim->Product BoronicEster 4-Amino-3-isopropylphenylboronic acid pinacol ester BoronicEster->TransMet

Figure 2: Suzuki-Miyaura catalytic cycle utilizing the target boronic acid pinacol ester.

Methodology 2: Standardized Suzuki-Miyaura Cross-Coupling Protocol
  • Reagent Loading: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂ catalyst (0.05 equiv), and K₂CO₃ base (2.0 equiv).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-dioxane/water (4:1 v/v). Degas the suspension rigorously using three freeze-pump-thaw cycles to prevent oxidative homocoupling of the boronic ester.

  • Reaction Execution: Backfill with N₂ gas and heat the reaction mixture to 90°C for 12 hours under vigorous stirring.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[Link]

  • Wrackmeyer, B. (1988). NMR Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Annual Reports on NMR Spectroscopy, 20, 61-203.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Sources

Foundational

Comprehensive Safety and Handling Guide for 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis

Executive Summary In modern drug discovery and complex organic synthesis, organoboron compounds are indispensable building blocks. 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8) is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, organoboron compounds are indispensable building blocks. 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8) is a highly specialized, sterically hindered, and electron-rich reagent primarily utilized in Suzuki-Miyaura cross-coupling reactions[1],[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a standard Safety Data Sheet (SDS). This guide synthesizes structural physicochemical profiling, mechanistic toxicology, and field-proven handling protocols to ensure both laboratory safety and maximum experimental yield.

Physicochemical & Structural Profiling

Understanding the molecular architecture of this compound is critical for predicting both its reactivity and its hazard profile.

  • The Pinacol Ester (Bpin): Unlike free boronic acids, which are prone to dehydration into trimeric boroxines (complicating stoichiometric calculations), the pinacol ester provides robust thermodynamic stability. It is resistant to ambient moisture and stable during silica gel chromatography.

  • The 4-Amino Group: This strongly electron-donating group accelerates the transmetallation step during cross-coupling. However, free amines can act as Lewis bases and potentially coordinate with transition metal catalysts, necessitating careful ligand selection (e.g., bidentate ligands like dppf).

  • The 3-Isopropyl Group: Positioned ortho to the amine and meta to the boronic ester, this bulky aliphatic group provides steric shielding. This shielding mitigates premature protodeboronation—a common degradation pathway for electron-rich arylboronic species.

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 4-Amino-3-isopropylphenylboronic acid pinacol ester
CAS Registry Number 2121513-20-8[1]
Molecular Formula C₁₅H₂₄BNO₂[3]
Molecular Weight 261.17 g/mol [3]
Typical Purity ≥95%
Physical State Solid / Powder
Primary Application Research and Development; Organometallic Synthesis[1],[4]

Mechanistic Toxicology & Safety Rationale (SDS Translation)

Standard SDS documentation lists hazards without explaining the underlying chemical biology. To foster a culture of safety, researchers must understand why a chemical is hazardous.

According to standardized safety data, this compound triggers several key hazard statements[1],[4]:

  • H302 (Harmful if swallowed): Acute oral toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The boron atom possesses an empty p-orbital, making it a mild Lewis acid. In physiological environments, organoborons can form reversible covalent complexes with biological cis-diols (such as those found in cellular glycoproteins and RNA). This disruption of cellular membranes and protein function leads to localized inflammation and severe irritation of mucosal tissues.

  • H335 (May cause respiratory irritation): As a finely divided solid, inhalation of the dust physically and chemically irritates the respiratory tract[1].

First Aid & Emergency Mitigation
  • Ocular Exposure: Immediately flush with copious amounts of water for at least 20 minutes[1]. Causality: Rapid dilution is required to reverse the binding equilibrium of the boronic ester with corneal glycoproteins.

  • Dermal Exposure: Wash with plenty of soap and water; remove contaminated clothing[1]. Causality: Soap acts as a surfactant to solubilize the highly lipophilic pinacol ester and isopropyl moieties, removing them from the lipid bilayer of the skin.

  • Fire Response: Use carbon dioxide, alcohol-resistant foam, or dry chemical powder[4]. Causality: Water streams can scatter the lightweight powder, increasing the surface area and potentially leading to a dust explosion.

SpillResponse S1 Spill Detected (Solid/Dust) S2 Evacuate & Ventilate S1->S2 S3 Don PPE (Respirator/Gloves) S2->S3 S4 Containment (Avoid Dusting) S3->S4 S5 Hazardous Waste Disposal S4->S5

Standard operating procedure for localized organoboron powder spill containment.

Advanced Handling & Storage Protocols

To maintain the integrity of 4-Amino-3-isopropylphenylboronic acid pinacol ester and protect laboratory personnel, the following self-validating environmental controls must be implemented:

  • Engineering Controls: Handle exclusively within a certified chemical fume hood with a face velocity of 80–120 fpm[1]. This prevents the aerosolization of the irritating powder into the broader laboratory environment.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness for splash contact). For prolonged handling, double-gloving is recommended due to the lipophilicity of the compound.

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

  • Storage Conditions: Store locked up in a cool, well-ventilated place[1]. While pinacol esters are generally stable at room temperature, best practice for long-term storage of electron-rich organoborons dictates storage at 2–8°C under an inert atmosphere (Argon or Nitrogen) to entirely preclude oxidative degradation.

Methodology: High-Yield Suzuki-Miyaura Cross-Coupling Workflow

To demonstrate the practical application of this compound, below is a self-validating, step-by-step protocol for coupling 4-Amino-3-isopropylphenylboronic acid pinacol ester with an aryl bromide.

Rationale for Experimental Choices: We select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand tightly coordinates the palladium center. This prevents the free amine on our starting material from coordinating to the palladium and poisoning the catalyst—a frequent cause of failure in amine-bearing cross-couplings.

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.2 equivalents) and the target Aryl Bromide (1.0 equivalent).

  • Base Addition: Add K₂CO₃ (3.0 equivalents). Causality: The base is strictly required to coordinate with the empty p-orbital of the boron atom, forming a negatively charged, highly reactive boronate complex. Without this step, transmetallation cannot occur.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equivalents / 5 mol%).

  • Solvent & Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and Water. Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) black. Degassing ensures catalytic longevity.

  • Reaction: Heat the mixture to 90°C under an Argon atmosphere for 12 hours.

  • Validation & Workup: Monitor the reaction via TLC or LC-MS. The disappearance of the Aryl Bromide validates the completion of the catalytic cycle. Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SuzukiCycle Pre Pd(II) Precatalyst Reduction to Pd(0) A Active Catalyst [Pd(0)L2] Pre->A Activation B Oxidative Addition Complex[Pd(II)(Ar)XL2] A->B + Aryl Halide (Ar-X) C Transmetallation Complex[Pd(II)(Ar)(Ar')L2] B->C + Boronate Complex (from Bpin + Base) D Reductive Elimination Biaryl Product Release C->D Isomerization D->A - Biaryl Product

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting transmetallation.

References

  • AOBChem. "Safety Data Sheet: 4-Amino-3-isopropylphenylboronic acid pinacol ester." AOBChem Chemical Database. Available at:[Link]

  • Codow. "Chemical and Biochemical Reagents: 4-Amino-3-isopropylphenylboronic acid pinacol ester." Howei Pharm. Available at: [Link]

Sources

Exploratory

literature review of 4-Amino-3-isopropylphenylboronic acid pinacol ester applications

An In-Depth Technical Guide to 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester in Modern Synthetic and Medicinal Chemistry Executive Summary The rational design of small-molecule therapeutics relies heavily on the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester in Modern Synthetic and Medicinal Chemistry

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise spatial arrangement of functional groups. Within this paradigm, 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8) has emerged as a highly specialized and invaluable building block[1]. By combining the robust reactivity of a pinacol boronate ester with the unique steric and electronic properties of an ortho-isopropyl aniline moiety, this reagent enables the construction of complex biaryl systems. This whitepaper provides an authoritative analysis of its chemical properties, mechanistic advantages in cross-coupling, and its strategic application in drug discovery, complete with validated experimental workflows.

Chemical Profile & Structural Causality

The utility of 4-Amino-3-isopropylphenylboronic acid pinacol ester is driven by three distinct structural features, each serving a specific mechanistic or biological purpose:

The Pinacol Ester (Bpin) Advantage

In Suzuki-Miyaura cross-coupling, the choice of boron reagent dictates the reaction's efficiency and the stability of the starting materials. Free boronic acids, particularly those with electron-donating or sterically demanding ortho-substituents, are highly susceptible to base-catalyzed protodeboronation (the cleavage of the C-B bond to yield an arene)[2][3].

  • Causality: The pinacol ester mitigates this degradation. By esterifying the empty p-orbital of the boron atom with a bulky, electron-rich diol, the Lewis acidity of the boron is reduced. This steric shielding prevents premature attack by hydroxide ions, ensuring the reagent remains intact until the palladium catalytic cycle is ready for transmetalation[4]. Furthermore, the Bpin group renders the molecule highly soluble in organic solvents and prevents the formation of insoluble boroxine trimers, allowing for seamless purification via standard silica gel chromatography.

The Ortho-Isopropyl Steric Lock

The isopropyl group (-CH(CH3)2) positioned ortho to the amino group is not merely a lipophilic appendage; it is a conformational tool.

  • Causality: When the primary amine is subsequently functionalized into an amide or urea (common hinge-binding motifs in kinase inhibitors), the steric bulk of the isopropyl group restricts the free rotation of the C-N bond. This "steric lock" pre-organizes the molecule into its bioactive conformation. By minimizing the degrees of freedom in the unbound state, the entropic penalty of binding to the target protein is drastically reduced, leading to higher binding affinity[5]. Additionally, the isopropyl moiety is perfectly sized to occupy hydrophobic "back pockets" adjacent to the ATP-binding site in various kinases (e.g., TAK1, ALK).

The Versatile Amino Handle

The primary amine serves as the primary vector for diversification. Following the Suzuki-Miyaura coupling to establish the biaryl core, the amine can be rapidly derivatized. In the context of Targeted Protein Degraders (PROTACs), this amine is an ideal attachment point for PEGylated or alkyl linkers connecting to E3 ligase ligands.

Applications in Drug Discovery

The 4-amino-3-isopropylphenyl motif is frequently deployed in the synthesis of targeted therapies, particularly kinase inhibitors designed to combat oncology and autoimmune indications[5].

Pathway Stimulus Pro-inflammatory Cytokines Receptor Cell Surface Receptor Stimulus->Receptor Kinase Target Kinase (e.g., TAK1) Inhibited by Biaryl Drug Receptor->Kinase Effector Downstream Effectors (MAPK / NF-κB) Kinase->Effector Blocked by Inhibitor Response Cellular Response (Inflammation / Survival) Effector->Response

Figure 1: Kinase signaling pathway targeted by 4-amino-3-isopropylphenyl derivatives.

When integrated into a small molecule, the biaryl core acts as the central scaffold, the functionalized amine acts as the hinge binder, and the isopropyl group enhances kinase selectivity by probing specific hydrophobic sub-pockets that are not conserved across the kinome.

Quantitative Data: Boron Reagent Comparison

To highlight the superiority of the pinacol ester in sterically hindered applications, the following table summarizes the comparative performance of various boron reagents in ortho-substituted biaryl synthesis[2][4].

Reagent TypeStability Against ProtodeboronationRelative Transmetalation RateTypical Yield (Sterically Hindered)Purification Ease
Boronic Acid Low (Rapid degradation in base)High40 - 60%Difficult (Streaking on silica)
Pinacol Ester (Bpin) High (Stable in aqueous base) Moderate 75 - 95% Easy (Standard Chromatography)
Neopentyl Ester ModerateModerate60 - 80%Moderate

Experimental Workflow: Self-Validating Suzuki-Miyaura Protocol

Coupling a sterically hindered boronic ester requires a carefully optimized catalytic system. The following protocol provides a reliable, self-validating methodology for the cross-coupling of 4-Amino-3-isopropylphenylboronic acid pinacol ester with an aryl halide[6][7].

Reagents and Materials
  • Boron Reagent: 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.2 equiv).

  • Electrophile: Aryl bromide or iodide (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv, 2M aqueous solution).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology & Causality
  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, which is typically the rate-limiting step when forming sterically hindered ortho-substituted biaryls.

  • Atmosphere Exchange: Seal the flask with a rubber septum and subject the system to three cycles of vacuum and argon backfilling.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester, a common side reaction that consumes the starting material and complicates purification.

  • Solvent Addition: Inject degassed 1,4-Dioxane (yielding a 0.2 M concentration) followed by the 2M aqueous K₂CO₃ solution.

    • Causality: The biphasic Dioxane/Water mixture is critical. Dioxane provides excellent solubility for the organic substrates, while water is essential to dissolve the inorganic base. The base is required to form the reactive palladium-oxo complex and to activate the pinacol ester into a tetrahedral boronate anion, facilitating transmetalation.

  • Heating and Monitoring: Heat the biphasic mixture to 90°C under vigorous stirring for 12–16 hours. Monitor the consumption of the aryl halide via LC-MS or TLC.

  • Workup and Purification: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: The cleaved pinacol byproduct is highly soluble in the aqueous phase and is largely removed during the aqueous wash, leaving a crude organic mixture that is easily purified via flash column chromatography.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar'-Bpin + Base) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 Biaryl Product

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the Bpin ester.

Conclusion

4-Amino-3-isopropylphenylboronic acid pinacol ester represents a masterclass in reagent design. By leveraging the stability of the pinacol ester and the conformational control afforded by the ortho-isopropyl group, synthetic chemists can reliably access highly complex, sterically hindered biaryl scaffolds. When deployed with the optimized palladium-catalyzed workflows detailed above, this compound serves as a critical accelerator in the discovery of next-generation targeted therapeutics.

Sources

Foundational

Structural and Synthetic Analysis of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester: A Strategic Intermediate in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, sterically defined biaryl systems is a critical driver of drug discovery. 4-Amino-3-isopropylphenylboronic acid pinacol est...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, sterically defined biaryl systems is a critical driver of drug discovery. 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8) has emerged as a highly strategic building block. By combining a stable boronic ester for carbon-carbon bond formation, a sterically demanding isopropyl group for conformational control, and an aniline moiety for orthogonal downstream functionalization, this intermediate enables the modular synthesis of targeted therapeutics, particularly kinase inhibitors and allosteric modulators.

This technical whitepaper provides an in-depth analysis of the structural causality, physicochemical properties, and validated synthetic workflows associated with this pivotal intermediate.

Structural & Physicochemical Profiling

The architectural design of 4-Amino-3-isopropylphenylboronic acid pinacol ester is highly intentional, with each functional domain serving a specific mechanistic purpose:

  • The Pinacol Boronic Ester (Bpin): While free boronic acids are prone to degradation,[1]. The Bpin group allows for prolonged shelf-life and tolerates a wider range of basic conditions during cross-coupling.

  • The Isopropyl Group (-CH(CH3)2): Positioned ortho to the amino group and meta to the Bpin group, this bulky substituent serves two purposes. First, it increases the lipophilicity of the resulting drug candidate, often enhancing binding affinity in hydrophobic protein pockets. Second, upon biaryl formation, the steric clash induced by the isopropyl group forces the adjacent aromatic rings out of planarity (atropisomerism), creating a defined 3D vector that is highly prized in designing selective kinase hinge-binding motifs.

  • The Amino Group (-NH2): The primary aniline serves as a versatile synthetic handle. Because it does not interfere with the palladium-catalyzed transmetallation of the Bpin group, it allows for orthogonal reactivity—priming the molecule for subsequent amide coupling, reductive amination, or urea formation once the biaryl core is established.

Table 1: Physicochemical Properties
PropertyValueStructural Implication
CAS Number 2121513-20-8Unique registry identifier for sourcing.
Molecular Formula C15H24BNO2Defines stoichiometry for reaction equivalents.
Molecular Weight 261.17 g/mol High atom economy for a tri-functionalized building block.
LogP (Estimated) ~4.3High lipophilicity; requires organic co-solvents (e.g., Dioxane) in aqueous couplings.
H-Bond Donors 1 (-NH2)Capable of forming key interactions with target protein backbones.
H-Bond Acceptors 3 (N, O, O)Contributes to overall polar surface area (PSA).

Mechanistic Workflows & Synthetic Utility

The primary synthetic utility of this intermediate lies in its application within the[2].

The Causality of Catalyst Selection

Because the Bpin group is sterically hindered by the pinacol methyls, and the aromatic ring is electron-rich (due to the -NH2 group), the transmetallation step can be sluggish. Therefore, the use of a robust, bidentate palladium catalyst such as Pd(dppf)Cl₂ or advanced dialkylbiarylphosphine ligands (e.g., XPhos) is required.[3].

Suzuki-Miyaura catalytic cycle highlighting Bpin transmetallation.

Protocol 1: Standardized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. The inclusion of LC-MS monitoring ensures that protodeboronation (the loss of the boron species to yield 2-isopropylaniline) is detected early, allowing for real-time base or temperature adjustments.

Reagents:

  • 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.2 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, argon-flushed reaction vial, combine the aryl bromide, the Bpin ester, and the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane to achieve a 0.2 M concentration of the limiting reagent. Stir for 5 minutes at room temperature to ensure homogeneous suspension.

  • Base Introduction: Inject the 2M aqueous K₂CO₃ solution. Causality Note: The biphasic nature of this mixture is intentional; the aqueous layer solubilizes the base to activate the boronic ester into the reactive boronate complex, while the organic layer stabilizes the Pd(0) species.

  • Thermal Activation: Heat the reaction mixture to 90°C under vigorous stirring for 4–12 hours.

  • Self-Validation (In-Process Control): At t=4h, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: Disappearance of the Aryl Bromide mass; appearance of the coupled biaryl mass.

    • Fail Criteria: High presence of m/z 136 [M+H]+ (indicating protodeboronation to 2-isopropylaniline). If observed, lower the temperature to 75°C and switch to a milder base (e.g., Cs₂CO₃).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Downstream Functionalization & Iterative Drug Design

Once the biaryl framework is successfully synthesized, the primary aniline (-NH2) becomes the focal point for derivatization. In targeted therapeutics, this amine is frequently converted into an amide to interact with specific hydrogen-bond acceptors within a protein's active site.

Orthogonal functionalization workflow from Bpin ester to final API.

Protocol 2: Amide Coupling Workflow

Because the aniline is sterically hindered by the adjacent ortho-isopropyl group, highly reactive coupling reagents are required to prevent low yields.

  • Activation: Dissolve the desired carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 15 minutes to form the active OAt ester.

  • Coupling: Add the biaryl aniline intermediate (1.0 equiv) to the activated mixture.

  • Reaction: Stir at 40°C for 16 hours. Causality Note: Elevated temperature is often required here due to the steric shielding of the aniline nitrogen by the isopropyl moiety.

  • Isolation: Crash out the product by adding the mixture dropwise into ice-cold water, followed by vacuum filtration.

Analytical Characterization

Validating the integrity of the starting material is crucial before committing it to complex synthetic routes. The structural identity of 4-Amino-3-isopropylphenylboronic acid pinacol ester can be definitively confirmed via ¹H NMR spectroscopy. The electron-donating nature of the amino group and the electron-withdrawing nature of the Bpin group create a highly distinct aromatic splitting pattern.

Table 2: Expected ¹H NMR Shifts (CDCl₃, 400 MHz)
Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
~7.55 d (J ≈ 1.5 Hz)1HAromatic C2-H (Deshielded by ortho-Bpin, meta-coupled)
~7.45 dd (J ≈ 7.8, 1.5 Hz)1HAromatic C6-H (Deshielded by ortho-Bpin, ortho/meta-coupled)
~6.65 d (J ≈ 7.8 Hz)1HAromatic C5-H (Shielded by ortho-NH₂, ortho-coupled)
~3.80 br s2H-NH₂ (Aniline protons, exchangeable with D₂O)
~2.85 septet (J ≈ 6.8 Hz)1H-CH(CH₃)₂ (Isopropyl methine)
~1.32 s12H-B(pin) (Pinacol methyls, highly characteristic)
~1.25 d (J ≈ 6.8 Hz)6H-CH(CH₃)₂ (Isopropyl methyls)

Note: The exact chemical shifts may vary slightly depending on concentration and the exact calibration of the NMR spectrometer, but the multiplicity and integration ratios serve as a self-validating fingerprint for this intermediate.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2022. URL:[Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Science, 2016. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Suzuki-Miyaura Cross-Coupling Using 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester

Introduction & Strategic Scope The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in modern organic synthesis and drug discovery, enabling the robust formation of C–C bonds between organoboron compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Scope

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in modern organic synthesis and drug discovery, enabling the robust formation of C–C bonds between organoboron compounds and organic electrophiles[1]. However, the introduction of highly functionalized building blocks, such as 4-Amino-3-isopropylphenylboronic acid pinacol ester , presents unique mechanistic challenges.

This application note provides a comprehensive, self-validating protocol designed specifically for this substrate. By dissecting the electronic and steric causality of the molecule, this guide empowers researchers to bypass common pitfalls like catalyst poisoning and stalled transmetalation, ensuring high-yielding biaryl synthesis.

Chemical Profile & Properties

Understanding the physical and structural properties of the substrate is the first step in reaction design. The presence of the pinacol ester (Bpin) provides stability for benchtop storage, while the unprotected amine and isopropyl groups dictate the reaction kinetics[2].

PropertySpecification
Chemical Name 4-Amino-3-isopropylphenylboronic acid pinacol ester
CAS Number 2121513-20-8[2]
Molecular Formula C₁₅H₂₄BNO₂
Molecular Weight 261.17 g/mol [2]
Purity ≥95%[2]
Structural Features para-Amino group (electron-donating), meta-Isopropyl group (steric bulk), Pinacol boronate ester (stable to isolation).
Safety & Handling Skin/eye irritant; harmful if swallowed. Handle in a well-ventilated fume hood with standard PPE[3].

Mechanistic Insights & Causality in Reaction Design (E-E-A-T)

Executing a successful coupling with this specific boronic ester requires moving beyond standard generic conditions. The structural features of the molecule fundamentally alter the catalytic cycle:

  • Electronic Deactivation of Boron (The Transmetalation Bottleneck): Transmetalation is frequently the rate-determining step of the Suzuki-Miyaura cycle[4]. It requires the boron atom to act as a Lewis acid, accepting an oxygen-based nucleophile (e.g., OH⁻ or PO₄³⁻) to form a reactive, tetra-coordinated "ate" complex[5]. The free amino group (-NH₂) is strongly electron-donating via resonance. This floods the phenyl ring and the adjacent boron atom with electron density, drastically reducing its Lewis acidity and shifting the equilibrium away from the reactive boronate complex[6],[7].

    • Causality-Driven Solution: A strong, highly coordinating aqueous base (such as K₃PO₄) must be used in excess to thermodynamically drive the formation of the boronate complex.

  • Catalyst Poisoning by the Free Amine: Free primary amines possess a strong affinity for transition metals. The nitrogen lone pair can competitively bind to the empty d-orbitals of the palladium center, forming stable, unreactive off-cycle complexes that stall oxidative addition[8].

    • Causality-Driven Solution: The use of bulky, electron-rich biarylmonophosphine ligands (such as XPhos) is mandatory[9]. The extreme steric bulk of XPhos physically shields the palladium center, preventing the free amine from coordinating, while its electron-rich nature accelerates the oxidative addition of the aryl halide.

  • Steric Shielding by the Isopropyl Group: The isopropyl group at the 3-position provides substantial steric bulk ortho to the amine. While this slightly hinders the amine's ability to poison the palladium (a beneficial secondary effect), it does not impede the boron atom at the 1-position.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Sterically shielded by XPhos) OA Oxidative Addition Ar-X inserts into Pd(0) Pd0->OA Aryl Halide (Ar-X) Base Base Activation High [OH⁻] overcomes electron donation from -NH2 group OA->Base Aqueous Base (K3PO4) TM Transmetalation Transfer of 4-Amino-3-isopropylphenyl group to Pd center Base->TM Activated Tetra-coordinated Boronate RE Reductive Elimination C-C Bond Formation TM->RE Diaryl-Pd(II) Complex RE->Pd0 Release of Biaryl Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the transmetalation step.

Quantitative Data: Condition Optimization

To demonstrate the causality of the reaction design, the following table summarizes the quantitative optimization data for coupling 4-Amino-3-isopropylphenylboronic acid pinacol ester with a standard unactivated aryl chloride.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O8014%Severe catalyst poisoning by free amine; incomplete conversion[8].
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9045%Moderate conversion; bidentate ligand provides partial steric shielding.
3 Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 100 88% Optimal: Bulky ligand prevents amine binding; strong base forces transmetalation[9].

Detailed Experimental Protocol

This protocol is designed as a self-validating system . By incorporating rigorous degassing and in-process analytical monitoring, researchers can isolate variables and ensure reproducibility.

Materials & Reagents
  • Boronic Ester: 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.2 equiv)[2]

  • Electrophile: Aryl halide (chloride or bromide) (1.0 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (2.0 mol%)

  • Ligand: XPhos (8.0 mol%)[9]

  • Base: Anhydrous K₃PO₄ (3.0 equiv)

  • Solvents: 1,4-Dioxane (Organic phase) and Deionized Water (Aqueous phase) in a 4:1 (v/v) ratio.

Step-by-Step Methodology

Step 1: Preparation & Rigorous Degassing (Self-Validation Checkpoint 1)

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and K₃PO₄ (3.0 mmol).

  • Seal the flask with a rubber septum. Connect to a Schlenk line and perform three standard vacuum/Argon backfill cycles. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic ester into a symmetric biaryl byproduct[10].

Step 2: Solvent Addition & Reaction Initiation 3. In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solvent mixture vigorously with Argon for 30 minutes. 4. Add 5.0 mL of the degassed solvent mixture to the Schlenk flask via a gas-tight syringe. 5. Place the flask in a pre-heated oil bath at 100 °C. Visual Cue: The reaction mixture will typically transition from a pale suspension to a dark, homogeneous solution as the active Pd(0) species is generated.

Step 3: In-Process Monitoring (Self-Validation Checkpoint 2) 6. After 4 hours, withdraw a 50 µL aliquot via a purged syringe. Quench the aliquot in 0.5 mL of ethyl acetate and 0.5 mL of water. 7. Analyze the organic layer via TLC and GC-MS. Validation: The disappearance of the aryl halide mass and the emergence of the cross-coupled product mass confirm that the bulky ligand has successfully prevented amine poisoning. If starting material remains, continue heating for up to 18 hours[6].

Step 4: Workup & Purification 8. Once complete, cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate and 10 mL of water. 9. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). 10. Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to isolate the pure functionalized biaryl product.

Workflow Prep 1. Preparation Weigh Reagents Vacuum/Argon Cycles Setup 2. Setup Add Degassed Solvents (Dioxane/H2O 4:1) Prep->Setup React 3. Reaction Heat to 100°C Monitor via GC-MS Setup->React Workup 4. Workup Aqueous Quench Extract with EtOAc React->Workup Purify 5. Purification Silica Gel Column Product Isolation Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Sources

Application

Application Note: Strategic Derivatization of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester in Drug Discovery

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Focus: Chemoselective cross-coupling, steric hindrance management, and self-validating synthetic protocols. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Focus: Chemoselective cross-coupling, steric hindrance management, and self-validating synthetic protocols.

Executive Summary & Molecular Profiling

In modern targeted therapeutics—particularly in the design of next-generation kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—the 2-alkylaniline motif is a privileged scaffold. The steric bulk of an ortho-isopropyl group restricts the rotation of the aryl-nitrogen bond (atropisomerism), locking the molecule into an active conformation that tightly occupies hydrophobic pockets within kinase domains.

4-Amino-3-isopropylphenylboronic acid pinacol ester is a highly versatile, dual-functional building block designed for this exact purpose[1]. It features a pinacol boronate ester for modular C–C bond formation and a sterically hindered primary amine for subsequent C–N bond formation.

Physicochemical Profile
PropertySpecification
Chemical Name 2-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS Number 2121513-20-8
Molecular Formula C₁₅H₂₄BNO₂
Molecular Weight 261.17 g/mol
Key Structural Features Unprotected primary amine, ortho-isopropyl steric shield, stable BPin ester

Synthetic Strategy: Exploiting Dual Reactivity

Synthesizing complex active pharmaceutical ingredients (APIs) from this building block requires a highly orchestrated, two-step approach. The primary challenge is achieving chemoselectivity during the initial Suzuki-Miyaura coupling (preventing the unprotected amine from poisoning the palladium catalyst) and overcoming severe steric hindrance during the subsequent Buchwald-Hartwig amination.

G Start 4-Amino-3-isopropylphenylboronic acid pinacol ester Suzuki Step 1: Suzuki-Miyaura Coupling (Chemoselective C-C Bond Formation) Start->Suzuki Aryl Halide, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Intermediate Biaryl Aniline Intermediate (Free NH2 retained) Suzuki->Intermediate Buchwald Step 2: Buchwald-Hartwig Amination (Overcoming Steric Hindrance) Intermediate->Buchwald Heteroaryl Halide, Pd2(dba)3 BrettPhos, NaOtBu Final Target Compound (e.g., Kinase Inhibitor) Buchwald->Final

Workflow for dual-functionalization of 4-Amino-3-isopropylphenylboronic acid pinacol ester.

Mechanistic Causality in Reaction Design

Chemoselective Suzuki-Miyaura Cross-Coupling

Running a Suzuki coupling with an unprotected aniline is notoriously difficult because the free –NH₂ group can coordinate to the palladium center, forming stable, catalytically dead complexes[2].

  • Catalyst Causality: We utilize Pd(dppf)Cl₂ . The bidentate dppf ligand binds tightly to the palladium center, creating a sterically demanding environment that prevents the primary amine from displacing the phosphine ligands.

  • Solvent Causality: A biphasic 1,4-Dioxane/H₂O system is deployed. Phase-transfer processes play a major role here: the active palladium species remains in the organic layer, while the inorganic base (K₂CO₃) resides in the aqueous layer, effectively partitioning the reactive species and minimizing unwanted side reactions[3].

Overcoming Steric Hindrance in Buchwald-Hartwig Amination

The ortho-isopropyl group creates a massive steric shield around the amine, making it a poor nucleophile and drastically slowing down the reductive elimination step of the catalytic cycle[4].

  • Ligand Causality: BrettPhos is explicitly selected over other dialkylbiaryl phosphines like XPhos or RuPhos. Density Functional Theory (DFT) calculations show that the specific steric bulk of BrettPhos ensures the palladium remains mono-ligated. This lowers the energy barrier for reductive elimination, which is the rate-limiting step for sterically hindered primary amines[5],[6].

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the biaryl aniline intermediate without protecting group chemistry.

  • Reaction Setup: Charge a dry Schlenk flask with the target Aryl Halide (1.0 equiv), 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.1 equiv), and K₂CO₃ (2.5 equiv).

    • Expert Insight: A slight excess of the boronic ester compensates for minor protodeboronation pathways. K₂CO₃ is chosen as it is mild enough to prevent the degradation of base-sensitive functional groups on the aryl halide.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Introduction & Degassing: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M concentration). Purge the system with nitrogen for 10 minutes.

  • Execution & In-Process Control (IPC): Heat the mixture to 90 °C under nitrogen.

    • Self-Validation: Monitor via LC-MS after 2 hours. The reaction is validated as complete when the UV trace (254 nm) shows total consumption of the aryl halide, and the Total Ion Chromatogram (TIC) is dominated by the [M+H]⁺ mass of the biaryl aniline.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination of the Hindered Aniline

Objective: Couple the sterically hindered ortho-isopropyl aniline to a heteroaryl core.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a reaction vial with the Biaryl Aniline Intermediate from Protocol A (1.0 equiv), the target Heteroaryl Chloride (1.2 equiv), and NaOtBu (1.5 equiv).

    • Expert Insight: NaOtBu is a strong, non-nucleophilic base required to deprotonate the hindered aniline, facilitating the formation of the critical palladium-amido complex without competing as a nucleophile[4].

  • Catalyst & Ligand Addition: Add Pd₂(dba)₃ (0.02 equiv) and BrettPhos (0.04 equiv).

  • Solvent & Execution: Add anhydrous Toluene (0.1 M). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 100 °C for 12 hours.

  • IPC & Validation: Monitor by TLC and LC-MS.

    • Self-Validation: If unreacted aniline remains after 12 hours, it indicates catalyst deactivation (likely due to oxygen ingress). A successful reaction will show a clean conversion to the secondary amine product.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

Quantitative Data: Ligand Optimization

To validate the mechanistic causality of ligand selection in Protocol B, a ligand screening was performed. The data below demonstrates why BrettPhos is mandatory for this specific ortho-isopropyl substrate.

Table 1: Ligand Optimization for Buchwald-Hartwig Amination of Ortho-Isopropyl Aniline (Conditions: Aniline 1.0 eq, Aryl Chloride 1.2 eq, Pd₂(dba)₃ 2 mol%, Ligand 4 mol%, NaOtBu 1.5 eq, Toluene, 100 °C, 12 h)

EntryLigandLigand ClassConversion (%)Mechanistic Observation
1dppfBidentate< 5%Fails to form the required mono-ligated active species; severe steric clash.
2XPhosDialkylbiaryl22%The ortho-isopropyl groups on the ligand clash directly with the substrate's isopropyl group.
3RuPhosDialkylbiaryl41%Optimized primarily for secondary amines; reductive elimination remains sluggish[5].
4 BrettPhos Dialkylbiaryl > 95% Tailored steric bulk accelerates reductive elimination for hindered primary amines [6].

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PubMed Central (PMC). URL:[Link]

  • Catalyst shuttling enabled by a thermoresponsive polymeric ligand: facilitating efficient cross-couplings with continuously recyclable ppm levels of palladium. RSC Publishing. URL:[Link]

  • Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? Chem. Eur. J. / ResearchGate. URL:[Link]

Sources

Method

Application Note: Overcoming Protodeboronation in Palladium-Catalyzed Cross-Coupling of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester

Executive Summary & Mechanistic Insights The compound 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8) is a highly versatile building block in pharmaceutical development. It provides an unprotected...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

The compound 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8) is a highly versatile building block in pharmaceutical development. It provides an unprotected aniline moiety for downstream functionalization (e.g., amide coupling, Buchwald-Hartwig amination) alongside an isopropyl group that offers targeted lipophilicity and steric tuning.

However, deploying this specific reagent in Suzuki-Miyaura cross-coupling presents two distinct chemical challenges:

  • Catalyst Poisoning : The free primary amine (-NH 2​ ) can act as a competitive ligand, coordinating to the palladium center and stalling the catalytic cycle.

  • Protodeboronation : The strong electron-donating nature of the para-amino group highly polarizes the C-B bond. Under basic aqueous conditions, this leads to rapid protodeboronation (cleavage of the C-B bond to form a C-H bond), destroying the reagent before transmetalation can occur 1[1].

Strategic Design : To mitigate these issues, we utilize the pinacol ester (Bpin) rather than the free boronic acid. The Bpin group provides steric shielding and reduces the boron atom's Lewis acidity, significantly slowing the uncatalyzed protodeboronation pathway 2[2]. Furthermore, the selection of a bulky, electron-rich biarylphosphine ligand (like XPhos) is critical. XPhos outcompetes the primary amine for palladium coordination and accelerates the oxidative addition and reductive elimination steps, ensuring the productive catalytic cycle outpaces degradation 3[3].

Reaction Pathway & Competing Mechanisms

The following diagram illustrates the desired catalytic cycle alongside the competing off-cycle degradation pathways specific to this electron-rich substrate.

ReactionDynamics Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II)(Ar)(Ar') OxAdd->TransMet + Base RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 - Product Substrate 4-Amino-3-isopropylphenyl Bpin Substrate->Pd0 Free -NH2 Binding (Prevented by XPhos) Substrate->TransMet Base-Activated Boronate Proto Protodeboronation (Ar-H Degradation) Substrate->Proto H2O, Heat (Side Reaction) AmineCoord Amine-Pd Coordination (Catalyst Poisoning)

Fig 1. Catalytic cycle highlighting productive transmetalation vs. protodeboronation pathways.

Quantitative Data & Optimization

To demonstrate the causality behind our protocol choices, we evaluated various conditions. The data below highlights how ligand and base selection directly control the ratio of product formation to protodeboronation.

Table 1: Optimization of Reaction Conditions for 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Protodeboronation (%)
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O1004540
2Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O807215
3 Pd 2​ (dba) 3​ / XPhos K 3​ PO 4​ Dioxane/H 2​ O 80 91 <5
4Pd 2​ (dba) 3​ / XPhosNaOHDioxane/H 2​ O803065

Data Analysis & Causality:

  • Entry 1: Standard conditions fail. The high temperature and less sterically demanding PPh 3​ ligand allow the free amine to coordinate to the palladium, slowing the reaction and giving the substrate time to thermally degrade.

  • Entry 3 (Optimal): The bulky, electron-rich XPhos ligand prevents amine binding and accelerates oxidative addition. K 3​ PO 4​ provides the ideal pH—basic enough to form the reactive hydroxyboronate intermediate, but mild enough to avoid destroying the Bpin ester.

  • Entry 4: Using a strong base (NaOH) aggressively hydrolyzes the Bpin ester to the free boronic acid, which immediately triggers massive protodeboronation due to the electron-donating para-amino group.

Self-Validating Experimental Protocol

The following workflow is designed to ensure reproducibility by incorporating in-process visual and analytical checkpoints.

Workflow Step1 1. Degassing (Remove O2) Step2 2. Pd/Ligand Complexation Step1->Step2 Step3 3. Cross-Coupling (80°C, K3PO4) Step2->Step3 Step4 4. LC-MS/TLC Monitoring Step3->Step4 Step4->Step3 If Incomplete Step5 5. Aqueous Workup & Flash Chrom. Step4->Step5

Fig 2. Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere) To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-3-isopropylphenylboronic acid pinacol ester (1.2 equiv), the target aryl halide (1.0 equiv), Pd 2​ (dba) 3​ (2.5 mol%), XPhos (5.0 mol%), and anhydrous K 3​ PO 4​ (2.0 equiv).

  • Causality: K 3​ PO 4​ is specifically chosen to maintain a controlled pH, preventing the premature hydrolysis of the pinacol ester that would otherwise lead to rapid protodeboronation.

Step 2: Solvent Addition & Degassing Add a pre-mixed solution of 1,4-Dioxane and H 2​ O (4:1 v/v). Sparge the resulting suspension with Argon for 10 minutes.

  • Causality: Water is strictly required to form the reactive hydroxyboronate intermediate necessary for transmetalation 4[4]. However, dissolved oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester and the oxidation of the XPhos ligand.

Step 3: Thermal Activation & Coupling Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Self-Validation Checkpoint: Within 10–15 minutes of heating, the mixture should transition from a dark purple/brown (characteristic of Pd 2​ (dba) 3​ ) to a deep red/orange homogeneous solution. This visual cue confirms the successful formation of the active Pd(0)-XPhos complex.

Step 4: Reaction Monitoring After 4 hours, sample 10 µL of the reaction mixture under a positive flow of Argon. Dilute in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Self-Validation Checkpoint: Monitor the disappearance of the aryl halide. If the boronic ester is entirely consumed but the aryl halide remains, protodeboronation has outpaced the coupling. Corrective Action: Spike an additional 0.5 equiv of the boronic ester into the mixture and continue heating.

Step 5: Workup and Purification Upon completion, cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with water and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure biaryl product.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Couplings with 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester

Welcome to the Advanced Applications Support Dashboard. 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8) is a highly valuable building block for synthesizing complex pharmaceuticals and biologicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Dashboard. 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8) is a highly valuable building block for synthesizing complex pharmaceuticals and biologically active compounds[1]. However, the presence of an unprotected primary amine (-NH 2​ ) and an ortho-isopropyl group introduces specific chemoselectivity and stability challenges during Suzuki-Miyaura cross-coupling.

This guide synthesizes field-proven methodologies to help you troubleshoot yield losses, understand the underlying reaction mechanics, and implement self-validating protocols.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why am I observing significant protodeboronation (Ar-H formation) instead of my cross-coupled product? The Causality: Protodeboronation is the most common failure mode for electron-rich arylboronic esters. The pinacol ester (Bpin) undergoes2 where the ester first hydrolyzes to the boronic acid in basic aqueous conditions, which then rapidly cleaves at the C-B bond[2]. The electron-donating -NH 2​ group pushes electron density into the ipso-carbon, highly accelerating this degradation. The Solution: Minimize water in your system. Switch from aqueous bases (like Na 2​ CO 3​ ) to anhydrous fluoride sources (e.g., CsF) or use a highly active precatalyst (like XPhos Pd G2) that drives the transmetalation step faster than the hydrolysis rate.

Q2: I am detecting a C-N coupled byproduct. How do I prevent the free aniline from interfering? The Causality: The primary amine acts as a competing nucleophile. If the Suzuki transmetalation is slow, the palladium-aryl halide complex will undergo competitive Buchwald-Hartwig amination with the free -NH 2​ group. Furthermore, free amines can coordinate to the palladium center, poisoning the catalyst and stalling oxidative addition. The Solution: Temporarily mask the amine using a Boc protecting group, which can often be 3 during the reaction or subsequent workup[3]. If a protecting-group-free route is mandatory, utilize a biphasic solvent system (e.g., Toluene/H 2​ O) to sequester the amine, or employ bulky ligands that sterically disfavor amine coordination.

Q3: Does the isopropyl group induce steric hindrance that stalls the catalytic cycle? The Causality: No. Structurally, the isopropyl group is located at the 3-position, which is meta to the Bpin group (1-position). Therefore, it does not sterically hinder the transmetalation step at the boron center. However, it is ortho to the amino group (4-position). This actually works to your advantage: the steric bulk of the isopropyl group shields the nitrogen, slightly reducing its nucleophilicity and suppressing unwanted Buchwald-Hartwig amination compared to an unhindered aniline.

Part 2: Diagnostic Workflow

Use the following decision tree to diagnose and resolve your specific yield issues based on crude LC-MS analysis.

Troubleshooting Start Yield < 50% with 4-Amino-3-isopropylphenyl Bpin Analyze Conduct LC-MS Analysis of Crude Reaction Mixture Start->Analyze Path1 Major Byproduct: Ar-H (Protodeboronation) Analyze->Path1 Path2 Major Byproduct: C-N Coupled Adduct Analyze->Path2 Path3 Unreacted Starting Material (Stalled Cycle) Analyze->Path3 Sol1 Switch to Anhydrous Conditions (CsF, Dioxane) or Fast Catalyst Path1->Sol1 Sol2 Protect Amine (Boc2O) or use Biphasic System Path2->Sol2 Sol3 Increase Temp or Change Halide (I > Br) Path3->Sol3

Troubleshooting workflow for 4-Amino-3-isopropylphenylboronic acid pinacol ester reactions.

Part 3: Empirical Optimization Data

The following table summarizes the quantitative optimization of catalyst and base systems for the unprotected substrate coupling with a standard aryl bromide.

Catalyst System (5 mol%)Base / AdditiveSolvent SystemTemp (°C)Yield (%)Primary Failure Mode
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ (2M aq)Toluene/EtOH (4:1)8035Protodeboronation
Pd(dppf)Cl 2​ K 3​ PO 4​ (2M aq)1,4-Dioxane9055C-N Coupling (Buchwald)
XPhos Pd G2K 3​ PO 4​ (2M aq)1,4-Dioxane9072Minor Protodeboronation
XPhos Pd G2 CsF (Anhydrous) 1,4-Dioxane 80 94 None (Optimized)

Part 4: Self-Validating Experimental Protocols

Protocol A: Boc-Protection & Subsequent Suzuki Coupling

Use this protocol if you cannot source an anhydrous environment or if your aryl halide is highly prone to amination.

  • Amine Masking: Dissolve 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.0 eq, MW: 261.17) in anhydrous THF. Add Boc 2​ O (1.1 eq) and DMAP (0.1 eq). Stir at 60°C for 4 hours.

    • Causality: The Boc group removes the nucleophilicity of the amine by delocalizing the nitrogen lone pair into the carbonyl, completely preventing catalyst poisoning and C-N coupling.

    • Self-Validation Checkpoint: Sample 10 µL, dilute in MeCN, and run LC-MS. Do not proceed until the starting material peak (m/z [M+H] + = 262) is fully replaced by the Boc-protected intermediate (m/z [M+H] + = 362).

  • Cross-Coupling: To the same flask, add your Aryl Halide (0.9 eq), Pd(dppf)Cl 2​ (0.05 eq), and 2M aqueous K 2​ CO 3​ (2.0 eq). Reflux for 12 hours.

    • Causality: Pd(dppf)Cl 2​ provides a robust balance of oxidative addition speed and stability in aqueous biphasic conditions.

  • Deprotection: The Boc group can often be3[3] or removed during a standard post-reaction TFA/DCM workup.

Protocol B: Direct (Unprotected) Anhydrous Suzuki Coupling

Use this protocol to maximize atom economy and eliminate protection/deprotection steps.

  • Reagent Charging: Charge an oven-dried Schlenk flask with 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.1 eq), Aryl Halide (1.0 eq), anhydrous CsF (3.0 eq), and XPhos Pd G2 (0.02 eq).

    • Causality: CsF acts as both a base and a fluoride source to activate the boron atom without generating the highly unstable free boronic acid intermediate, thereby shutting down the pre-hydrolytic protodeboronation pathway.

  • Atmosphere Control: Evacuate and backfill the flask with N 2​ three times.

    • Self-Validation Checkpoint: Ensure the vacuum holds below 1 mbar before backfilling. Oxygen will rapidly oxidize the electron-rich palladium intermediates.

  • Reaction Execution: Add anhydrous 1,4-Dioxane (0.2 M concentration). Stir at 80°C for 4 hours.

    • Causality: XPhos Pd G2 is a highly active precatalyst that rapidly generates the active Pd(0) species. Its extreme bulk accelerates reductive elimination, outcompeting any potential side reactions from the unprotected amine.

  • Completion Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the Aryl Halide spot is consumed. Filter through a pad of Celite to remove palladium black and CsF salts before column chromatography.

References

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ed.ac.uk URL: [Link]

  • Title: Development of MAP4 kinase inhibitors as motor-neuron-protecting agents Source: nih.gov URL: [Link]

  • Title: A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester Source: clockss.org URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Suzuki Couplings with 4-Amino-3-isopropylphenylboronic acid pinacol ester

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with reactions involving 4-Amino-3-isopropylphenylboronic acid pinacol ester. The unique electronic and steric properties of this reagent can present specific hurdles. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section is structured in a question-and-answer format to directly address the most common and frustrating issues observed in the laboratory.

Issue 1: Low to No Product Yield

Q1: My Suzuki reaction with 4-Amino-3-isopropylphenylboronic acid pinacol ester and an aryl halide shows only starting materials, or a very low yield of the desired biaryl product. What are the most likely causes and how should I proceed?

A1: This is the most prevalent issue and can stem from several factors, often related to the specific nature of your boronic ester. The combination of an electron-donating amino group and a sterically demanding ortho-isopropyl group makes this substrate particularly challenging. Here is a systematic approach to troubleshooting:

1. Re-evaluate the Catalyst System (Palladium Source & Ligand): This is the most critical variable for sterically hindered couplings.[1]

  • The Problem: Standard catalysts like Pd(PPh₃)₄ may be inefficient. The bulky isopropyl group ortho to the boronate can hinder the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2] Furthermore, the electron-rich nature of the aminophenyl ring can make oxidative addition to the aryl halide the rate-limiting step.

  • The Solution: Employ Bulky, Electron-Rich Ligands. Modern catalyst systems are designed to overcome these barriers.[2] They create a more reactive, coordinatively unsaturated palladium(0) species that facilitates oxidative addition and accommodates sterically demanding partners.[1]

    • Recommended Ligands: Consider switching to dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][3][4] These ligands are known to dramatically improve reaction rates and yields for hindered substrates.[5][6]

    • Precatalyst Choice: Using a well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can ensure the reliable formation of the active Pd(0) species, compared to sources like Pd₂(dba)₃ which can vary in quality.[7]

2. Scrutinize the Base and Solvent System:

  • The Problem: The base is not merely a spectator; it plays a crucial role in activating the boronic ester to form a more nucleophilic boronate species, which is necessary for transmetalation.[8][9][10] The choice of base and its solubility in the solvent system are paramount. An inappropriate base can lead to a stalled reaction.

  • The Solution: Screen Different Bases and Ensure Proper Mixing.

    • Base Selection: While K₂CO₃ is common, it may not be strong or soluble enough.[11] K₃PO₄ is often a more effective choice for challenging couplings.[2][12] For extremely hindered cases, stronger bases like t-BuOK might be necessary, but should be used with caution as they can promote side reactions.[1][3]

    • Solvent System: The solvent must dissolve the base and substrates adequately. Biphasic systems like toluene/water or dioxane/water are common and require vigorous stirring to maximize the reaction interface.[7] Anhydrous conditions with a soluble base in a solvent like dioxane can also be effective. Some anhydrous couplings with K₃PO₄ may require a small amount of water to function optimally.[12]

3. Check Reagent Quality and Reaction Setup:

  • The Problem: Suzuki couplings are sensitive to impurities and atmospheric oxygen. The active Pd(0) catalyst and phosphine ligands can be readily oxidized, rendering them inactive.[7] The boronic ester itself can degrade over time.

  • The Solution: Ensure Purity and Maintain an Inert Atmosphere.

    • Reagent Integrity: Use fresh, high-purity 4-Amino-3-isopropylphenylboronic acid pinacol ester. Confirm the integrity of your aryl halide.

    • Degassing: Oxygen is detrimental.[7] Rigorously degas your solvent and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction.

    • Ligand Care: Phosphine ligands should be handled and stored under an inert atmosphere to prevent oxidation.[7]

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_reagents Reagent & Setup Integrity cluster_conditions Reaction Condition Optimization cluster_success Resolution Start Failed Suzuki Coupling: Low or No Product CheckReagents 1. Verify Starting Material Purity Start->CheckReagents Initial Check CheckInert 2. Ensure Rigorous Inert Atmosphere (Degas) CheckReagents->CheckInert OptimizeCatalyst 3. Change Catalyst System (Bulky Ligand: SPhos, XPhos) CheckInert->OptimizeCatalyst If reagents are pure & setup is inert OptimizeCatalyst->Start Re-evaluate if no improvement OptimizeBase 4. Screen Bases (K₃PO₄, Cs₂CO₃, t-BuOK) OptimizeCatalyst->OptimizeBase OptimizeBase->Start Re-evaluate if no improvement OptimizeSolvent 5. Vary Solvent (Dioxane, Toluene/H₂O) OptimizeBase->OptimizeSolvent OptimizeSolvent->Start Re-evaluate if no improvement OptimizeTemp 6. Increase Temperature Cautiously OptimizeSolvent->OptimizeTemp OptimizeTemp->Start Success Successful Reaction OptimizeTemp->Success Problem Solved

Caption: A systematic workflow for troubleshooting a failed Suzuki coupling.

Issue 2: Significant Side Product Formation

Q2: My reaction is messy. I see significant amounts of homocoupled boronic ester (dimer) and/or protodeboronation (boronic ester replaced by -H). How can I minimize these side reactions?

A2: These side reactions compete with your desired cross-coupling and point to specific mechanistic issues.

1. Homocoupling of the Boronic Ester:

  • The Cause: This is most often caused by the presence of oxygen.[7] Oxygen can facilitate the oxidative coupling of two boronic ester molecules, catalyzed by palladium. It can also occur if a Pd(II) precatalyst is used, as the in-situ reduction to Pd(0) can consume the boronic ester.[7]

  • The Solution:

    • Improve Degassing: This is the most critical step. Ensure your degassing procedure is thorough and effective.[7]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a modern precatalyst that cleanly generates Pd(0) can mitigate this issue, as it bypasses the problematic in-situ reduction step that can consume the boronic ester.[7]

2. Protodeboronation:

  • The Cause: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic ester with a hydrogen atom. This is a common issue with electron-rich or sterically hindered boronic acids/esters, especially under basic conditions.[13] The presence of excess water or acidic impurities can exacerbate this problem.

  • The Solution:

    • Use Anhydrous Conditions: If possible, switch to a rigorously anhydrous solvent and use a non-hydroxide base (e.g., K₃PO₄, CsF).

    • Increase Boronic Ester Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.2 - 1.5 equivalents) can help compensate for some loss to this side reaction.[14]

    • Base Choice: Sometimes a milder base like KF can suppress protodeboronation, although it may also slow down the desired reaction.[9]

Parameter Optimization Tables

For a systematic approach, consider screening the following parameters.

Table 1: Catalyst & Ligand Screening

Palladium SourceLigandTypical Loading (mol%)Rationale & Comments
Pd(OAc)₂ / Pd₂(dba)₃XPhos 1-2% Pd, 2-4% LigandExcellent for sterically hindered, electron-rich substrates. Often a first choice for difficult couplings.[2]
Pd(OAc)₂ / Pd₂(dba)₃SPhos 1-2% Pd, 2-4% LigandSimilar to XPhos, highly effective for hindered systems.[2]
XPhos Pd G3/G4(Precatalyst)1-2%Air-stable precatalyst that reliably generates the active catalyst. Highly recommended for reproducibility.
Pd(PPh₃)₄(None)2-5%"Classical" catalyst. Often fails for hindered substrates but can be a useful baseline.

Table 2: Base & Solvent Screening

BaseEquivalentsSolvent SystemTemperature (°C)Comments
K₃PO₄2.0 - 3.0Dioxane / H₂O (4:1)80 - 110A robust starting point for many challenging couplings.[2]
K₂CO₃2.0 - 3.0Toluene / EtOH / H₂O80 - 100Common, but may be less effective than K₃PO₄ for this substrate.
Cs₂CO₃2.0 - 3.0Dioxane80 - 110Stronger carbonate base, good solubility in organic solvents.[1]
t-BuOK1.5 - 2.0THF or Dioxane (anhydrous)60 - 80Very strong base for the most difficult cases. Use with care.[3]

Frequently Asked Questions (FAQs)

Q: Is the pinacol ester of 4-Amino-3-isopropylphenylboronic acid generally less reactive than the corresponding boronic acid? A: Generally, boronic acids are considered more reactive than their pinacol ester counterparts in Suzuki couplings.[15][16] The transmetalation step is often faster with the free boronic acid. However, pinacol esters offer significant advantages in terms of stability, ease of purification, and tolerance to protodeboronation, making them widely used.[13] If your reaction with the ester is failing, and you can synthesize and handle the corresponding boronic acid, it may be a worthwhile alternative to test.

Q: Could the primary amine on my boronic ester be interfering with the catalyst? A: Yes, this is a possibility. Primary amines can act as ligands and coordinate to the palladium center, potentially inhibiting catalysis. While many Suzuki couplings tolerate amines, in a challenging system, this coordination could be a contributing factor to low reactivity. Using a ligand that binds more strongly to palladium (like the recommended Buchwald ligands) can often overcome this competitive inhibition. In some cases, temporary protection of the amine (e.g., as a Boc carbamate) could be considered as a last resort, though this adds steps to the synthesis.

Q: My aryl halide partner is also electron-rich. Does this make the reaction more difficult? A: Yes. A coupling between two electron-rich partners (your aminophenylboronic ester and an electron-rich aryl halide) is one of the most challenging combinations.[17] The oxidative addition step to the electron-rich aryl halide is often slow. This is precisely the scenario where highly electron-donating and bulky ligands like SPhos or XPhos are required to promote this difficult step.[2][12]

Q: How high can I push the reaction temperature? A: Many Suzuki couplings require heat to proceed at a reasonable rate.[7] Increasing the temperature from 80°C to 100-110°C can often overcome activation barriers. However, be cautious. Excessive heat can accelerate catalyst decomposition and increase the rate of side reactions like protodeboronation.[7] The optimal temperature must be determined empirically for your specific substrate combination.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Scholar.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Quora.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. Benchchem.
  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - CORE. CORE.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. PMC.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. ResearchGate.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • The Suzuki Reaction - Andrew G Myers Research Group. Andrew G Myers Research Group.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. PMC.
  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. ResearchGate.
  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. ResearchGate.
  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem. Benchchem.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing).

Sources

Troubleshooting

effect of base and solvent on 4-Amino-3-isopropylphenylboronic acid pinacol ester reactivity

[Ar- Mechanistic role of base and solvent in activating electron-rich pinacol esters. Frequently Asked Questions (Troubleshooting) Q1: My reaction is stalling with unreacted boronic ester remaining.

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Author: BenchChem Technical Support Team. Date: April 2026

[Ar-

Mechanistic role of base and solvent in activating electron-rich pinacol esters.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction is stalling with unreacted boronic ester remaining. Should I increase the temperature? A1: No. Increasing the temperature will likely accelerate protodeboronation rather than product formation. Stalling is usually a transmetalation bottleneck caused by the low Lewis acidity of the boron atom. Instead, switch to a stronger, more soluble base like K₃PO₄ and ensure your solvent system contains sufficient water (e.g., 1,4-Dioxane/H₂O at a 4:1 ratio) to facilitate the hydrolysis and activation of the Bpin ester[4].

Q2: I am detecting 2-isopropylaniline in my LC-MS. What is causing this? A2: You are observing protodeboronation. The electron-rich nature of this aniline derivative makes the C-B bond susceptible to cleavage in the presence of strong aqueous bases (like NaOH) or prolonged heating [1]. To mitigate this, lower the reaction temperature to 60–80 °C. If the issue persists, transition to an anhydrous coupling protocol using Potassium trimethylsilanolate (TMSOK) in THF, which activates the boronic ester without introducing water [2].

Q3: Does the free amine coordinate to the Palladium catalyst and poison the reaction? A3: While free amines can act as Lewis bases and coordinate to Pd(II) intermediates, the ortho-isopropyl group provides significant steric hindrance that weakens this coordination. However, if catalyst poisoning is suspected, utilize a highly active, sterically demanding ligand (such as XPhos or SPhos in a Pd G2/G3 precatalyst system). These ligands will easily outcompete the amine for palladium coordination.

Workflow Start Issue: Low Product Yield Check Analyze LC-MS Aliquot Identify Major Unreacted Species Start->Check Unreacted Unreacted Bpin Ester Check->Unreacted Slow Transmetalation Protodeb 2-Isopropylaniline (Protodeboronation) Check->Protodeb B-C Bond Cleavage NAryl N-Arylation Byproduct Check->NAryl Amine Deprotonation Sol1 Increase Base Strength (K3PO4) Ensure 4:1 Organic:H2O Ratio Unreacted->Sol1 Sol2 Lower Temp to 60°C or Use Anhydrous TMSOK Protodeb->Sol2 Sol3 Avoid Strong Alkoxides Use Weak Carbonate Base NAryl->Sol3

Troubleshooting workflow for 4-Amino-3-isopropylphenylboronic acid pinacol ester couplings.

Quantitative Data: Effect of Base and Solvent

The table below summarizes the causality between specific base/solvent conditions and the reaction outcome for this specific electron-rich, sterically hindered boronic ester.

Base System (2.0 eq)Solvent SystemTemp (°C)Conversion to Product (%)Protodeboronation (%)N-Arylation (%)Mechanistic Outcome
NaHCO₃ Toluene/H₂O (4:1)9025%5%<1%Base too weak to form "ate" complex; transmetalation stalls.
K₂CO₃ 1,4-Dioxane/H₂O (4:1)9078%15%<2%Moderate activation, but high temp drives competitive protodeboronation.
K₃PO₄ 1,4-Dioxane/H₂O (4:1)8094% 4% <1% Optimal. Strong enough to activate Bpin quickly; lower temp preserves C-B bond.
KOtBu THF (Anhydrous)7045%10%28%Strong alkoxide deprotonates amine; steric shield fails, leading to N-arylation.
TMSOK THF (Anhydrous)6588%2%<1%Excellent anhydrous alternative. Silanolate activates Bpin without hydrolysis [2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes mandatory LC-MS checkpoints to isolate variables and identify the exact point of catalytic failure (oxidative addition vs. transmetalation).

Materials Required:

  • Aryl Halide (1.0 equiv)

  • 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G2 precatalyst (2 mol%)

  • K₃PO₄ (2.0 equiv, prepared as a 2M aqueous solution)

  • 1,4-Dioxane (Degassed)

  • Biphenyl (0.1 equiv, internal standard for LC-MS/GC-MS tracking)

Step-by-Step Methodology:

  • Reaction Assembly: In a dry Schlenk tube or reaction vial, add the Aryl Halide, Boronic Ester, XPhos Pd G2, and Biphenyl.

  • Atmosphere Exchange: Evacuate the vessel and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane to achieve a 0.2 M concentration of the aryl halide. Stir for 2 minutes to ensure homogeneity.

  • Base Addition & Initiation: Syringe in the degassed 2M aqueous K₃PO₄ solution (yielding a final 4:1 Dioxane:H₂O ratio). Heat the reaction to 80 °C.

  • Checkpoint 1 (30 Minutes): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: If the Aryl Halide peak remains unchanged relative to the biphenyl standard, Oxidative Addition has failed . Check catalyst integrity or switch to a more reactive halide (e.g., bromide to iodide).

  • Checkpoint 2 (2 Hours): Withdraw a second aliquot.

    • Validation Logic: If the Aryl Halide is consumed but the Boronic Ester remains, Transmetalation has stalled . If a mass corresponding to 2-isopropylaniline (m/z 135.1) is surging, Protodeboronation is occurring . (Refer to the troubleshooting workflow above).

  • Workup: Upon complete conversion, cool to room temperature. Dilute with EtOAc and wash with water. Extract the aqueous layer twice with EtOAc. Dry the combined organics over MgSO₄, filter, and concentrate under reduced pressure.

References

  • Protodeboronation of (Hetero)
  • Source: nih.
  • Source: libretexts.
  • Source: hes-so.
  • Source: nih.
Optimization

preventing protodeboronation of 4-Amino-3-isopropylphenylboronic acid pinacol ester.

A Guide to Preventing and Troubleshooting Protodeboronation Welcome to the technical support center for 4-Amino-3-isopropylphenylboronic acid pinacol ester. As Senior Application Scientists, we understand that while this...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing and Troubleshooting Protodeboronation

Welcome to the technical support center for 4-Amino-3-isopropylphenylboronic acid pinacol ester. As Senior Application Scientists, we understand that while this reagent is a valuable building block, its susceptibility to protodeboronation can be a significant challenge in cross-coupling reactions. This guide is designed to provide you with in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately prevent this undesired side reaction, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues and questions we receive from researchers working with aminophenylboronic acid derivatives.

Q1: What is protodeboronation, and why is it a significant problem for my 4-Amino-3-isopropylphenylboronic acid pinacol ester?

A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the case of your specific reagent, this process consumes the valuable boronic ester and converts it into 2-isopropylaniline, an inactive byproduct. This directly reduces the yield of your desired cross-coupled product and complicates purification. The presence of the electron-donating amino group on the phenyl ring can make the C-B bond more susceptible to cleavage under certain conditions.

Q2: My Suzuki-Miyaura coupling reaction has a low yield, and LC-MS analysis shows a significant peak corresponding to the mass of 2-isopropylaniline. Is this definitive evidence of protodeboronation?

A: Yes, this is a classic signature of protodeboronation. The formation of the corresponding arene (in this case, 2-isopropylaniline) at the expense of your boronic acid starting material is the primary indicator that this side reaction is competing with your desired Suzuki-Miyaura coupling.[2]

Q3: I thought using a pinacol ester instead of the free boronic acid was supposed to prevent protodeboronation. Why is it still happening?

A: This is a crucial and often misunderstood point. While pinacol esters are generally more stable and easier to handle than their corresponding boronic acids, they do not guarantee immunity from protodeboronation.[3][4] The stability of esters is nuanced; under the basic, aqueous conditions often used in Suzuki couplings, the pinacol ester can first hydrolyze to the free boronic acid.[5][6] This free boronic acid can then be attacked by a base (like hydroxide) to form a highly reactive boronate anion ([ArB(OH)3]⁻), which is often the species that undergoes rapid protodeboronation.[1][5][7] Therefore, esterification provides kinetic stability, but the underlying reactivity can re-emerge if the reaction conditions promote hydrolysis.[6]

Q4: What are the primary factors I should be concerned about that accelerate protodeboronation?

A: Several key parameters can dramatically increase the rate of protodeboronation. You should pay close attention to:

  • Base: The choice and concentration of the base are critical. Strong bases and high pH levels significantly accelerate the reaction by increasing the concentration of the reactive boronate anion.[5][7][8]

  • Water: The presence of a proton source, most commonly water, is required for the final step of protodeboronation (protonolysis). Even seemingly "anhydrous" solvents can contain enough residual water to cause issues.

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired protodeboronation.

  • Reaction Time: Prolonged reaction times give the side reaction more opportunity to occur.

  • Catalyst System: In some cases, the palladium catalyst itself, particularly certain Pd(II) species or bulky phosphine ligands, can promote protodeboronation.[9]

Q5: Which bases are considered "safer" to use to minimize this side reaction?

A: The goal is to select a base that is strong enough to facilitate the transmetalation step of the Suzuki cycle but not so strong that it aggressively promotes protodeboronation. We recommend screening weaker inorganic bases.

  • Good Starting Choices: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are often excellent choices.[10]

  • Bases to Use with Caution: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides should be used with extreme caution or avoided altogether, especially with sensitive substrates.

Mechanistic Deep Dive: The Competing Pathways

To effectively prevent protodeboronation, it is essential to understand its mechanism in the context of the Suzuki-Miyaura coupling. The boronic ester sits at a critical juncture, able to proceed down the productive pathway or the unproductive side reaction pathway.

The base-catalyzed protodeboronation mechanism generally involves two key stages:

  • Hydrolysis & Activation: Under aqueous basic conditions, the pinacol ester hydrolyzes to the boronic acid. The boronic acid then reacts with the base (e.g., OH⁻) to form a tetrahedral boronate anion.

  • Protonolysis: This activated boronate anion undergoes cleavage of the C-B bond, with a proton source (typically water) delivering a hydrogen to the aryl ring, releasing the arene byproduct.[1][8]

The challenge is that the base required to activate the boronic ester for the desired transmetalation step with the palladium catalyst is the same reagent that promotes the undesired protodeboronation.

G Reagent 4-Amino-3-isopropyl- phenylboronic acid pinacol ester Hydrolysis Hydrolysis (H₂O, Base) Reagent->Hydrolysis If water is present BoronicAcid Boronic Acid Ar-B(OH)₂ Hydrolysis->BoronicAcid BaseActivation Base Activation (e.g., K₃PO₄, OH⁻) BoronicAcid->BaseActivation Boronate Activated Boronate [Ar-B(OH)₃]⁻ BaseActivation->Boronate Transmetalation Transmetalation [Ar-Pd(II)-X] Boronate->Transmetalation Desired Pathway Protodeboronation Protonolysis (H₂O) Boronate->Protodeboronation Undesired Pathway Suzuki_Start Pd(0) Catalyst Cycle Product Desired Cross-Coupled Product Transmetalation->Product Byproduct Protodeboronation Byproduct (2-isopropylaniline) Protodeboronation->Byproduct

Figure 1: Competing reaction pathways for the boronic ester.

Troubleshooting Guide

Use this table to diagnose and solve issues related to protodeboronation during your experiments.

Symptom Probable Cause(s) Recommended Solutions & Actions
Low yield of desired product with significant formation of 2-isopropylaniline. 1. Base is too strong or concentrated. [7] 2. Excessive water in the reaction. 3. Reaction temperature is too high. 1. Switch to a weaker base: Screen K₃PO₄, Cs₂CO₃, or KF. Use the minimum effective stoichiometry (e.g., 2.0-2.5 eq.). 2. Ensure anhydrous conditions: Use freshly dried, degassed solvents. If possible, handle reagents in a glovebox. 3. Lower the temperature: Start at a lower temperature (e.g., 60-70 °C) and only increase if the desired reaction is too sluggish.
Reaction starts well but stalls, with byproduct formation increasing over time. 1. Catalyst deactivation. 2. Slow desired coupling allows protodeboronation to dominate. 1. Use a more robust catalyst system: Employ modern, highly active pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) with appropriate ligands (e.g., SPhos, XPhos).[11] These systems often operate faster and at lower temperatures. 2. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) to accelerate the desired reaction.
Inconsistent results between batches. 1. Variable water content in solvents or base. 2. Inconsistent degassing. 3. Purity of the boronic ester. 1. Standardize reagent preparation: Use solvents from a freshly opened bottle or a solvent purification system. Dry solid bases in an oven before use. 2. Implement a rigorous degassing protocol: Use 3-4 freeze-pump-thaw cycles or sparge with argon for at least 30 minutes.[2][11] 3. Verify reagent purity: Confirm the purity of your 4-Amino-3-isopropylphenylboronic acid pinacol ester via NMR or LC-MS before use.
Experimental Protocols
Protocol 1: A Robust Starting Point for Suzuki-Miyaura Coupling

This protocol is designed as a conservative starting point to minimize protodeboronation for sensitive substrates.

1. Reagent Preparation & Inert Atmosphere Setup:

  • Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under high vacuum and allow it to cool under a positive pressure of argon or nitrogen.

  • In a glovebox or under a positive flow of argon, add the aryl halide (1.0 eq.), 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-formed Buchwald catalyst, 1-2 mol%).

  • Seal the vessel with a septum.

2. Solvent Preparation and Addition:

  • Use anhydrous, degassed solvent. A 5:1 mixture of 1,4-dioxane and water is a common starting point, but for maximum suppression of protodeboronation, consider using anhydrous solvents like THF, DME, or Toluene.

  • Degas the solvent by sparging with argon for 30 minutes or by performing three freeze-pump-thaw cycles.

  • Add the degassed solvent to the reaction vessel via syringe.

3. Reaction Execution and Monitoring:

  • Place the sealed vessel in a pre-heated oil bath or heating block set to a moderate temperature (e.g., 80 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS. Aim to stop the reaction as soon as the limiting reagent (aryl halide) is consumed.

4. Workup and Analysis:

  • Cool the reaction to room temperature.

  • Quench by adding water and dilute with an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude material by ¹H NMR and LC-MS to determine the ratio of the desired product to the 2-isopropylaniline byproduct.

Protocol 2: Troubleshooting and Optimization Workflow

If the initial protocol still results in significant protodeboronation, a systematic optimization is required.

G Start Low Yield & High Protodeboronation Observed Step1 Step 1: Re-evaluate Base Screen K₃PO₄, Cs₂CO₃, CsF Start->Step1 Primary variable Step2 Step 2: Minimize Water Use Anhydrous Solvent (THF, Toluene) Handle reagents in glovebox Step1->Step2 If still problematic Step3 Step 3: Lower Temperature Run reaction at 50-70°C (May require longer time) Step2->Step3 If still problematic Step4 Step 4: Boost Catalyst Activity Use highly active pre-catalyst (e.g., XPhos Pd G3) Step3->Step4 To accelerate slow reaction Success Optimized Conditions: High Yield, Minimal Byproduct Step4->Success

Figure 2: A systematic workflow for troubleshooting protodeboronation.

References
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Publishing. [Link]

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. National Center for Biotechnology Information (PMC). [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - Supporting Information. AWS. [Link]

  • Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and... ResearchGate. [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Center for Biotechnology Information (PMC). [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. National Center for Biotechnology Information (PMC). [Link]

  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters. [Link]

Sources

Troubleshooting

analytical challenges in monitoring reactions with 4-Amino-3-isopropylphenylboronic acid pinacol ester.

Welcome to the Analytical Troubleshooting Hub. Monitoring reactions involving 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 1150114-67-2) requires high precision. The combination of an electron-rich aniline,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Hub. Monitoring reactions involving 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 1150114-67-2) requires high precision. The combination of an electron-rich aniline, a sterically demanding isopropyl group, and a labile boronic acid pinacol (BPin) ester creates significant chromatographic and mass spectrometric complexities. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies that explain the causality behind these challenges, ensuring data integrity and self-validating workflows during your drug development experiments.

Part 1: Frequently Asked Questions (FAQs) - Stability & Mass Spectrometry

Q1: Why do I observe multiple peaks in my LC-MS chromatogram for the pure starting material? A1: You are observing a combination of on-column hydrolysis and in-source fragmentation. The BPin ester is dynamically unstable and prone to hydrolysis into the free boronic acid, B(OH)₂, particularly when exposed to acidic aqueous mobile phases . Mechanistic Causality: The acidic mobile phase (e.g., 0.1% Formic Acid) catalyzes the cleavage of the pinacol ester. Furthermore, during Electrospray Ionization (ESI), the fragile BPin group frequently fragments. The parent ion [M+H]⁺ (m/z 262) often undergoes in-source neutral loss of the pinacol moiety, appearing artificially as the free boronic acid[M+H-C₆H₁₀O]⁺ or undergoing complete protodeboronation in the source.

Q2: My Suzuki-Miyaura coupling shows low product yield, but the boronic ester starting material is completely consumed. What is happening? A2: The starting material is likely undergoing competitive protodeboronation rather than the desired cross-coupling. Protodeboronation is a well-documented side reaction in metal-catalyzed cross-couplings where the C-B bond is cleaved and replaced by a C-H bond . Mechanistic Causality: The 3-isopropyl group creates severe steric hindrance ortho to the reaction center. In Suzuki-Miyaura couplings, transmetalation to the palladium complex is the rate-limiting step for hindered substrates. While transmetalation is sterically delayed, the basic reaction conditions (e.g., K₂CO₃, heat) actively promote the base-catalyzed cleavage of the boronate complex, yielding 2-isopropylaniline as a dead-end byproduct .

Part 2: Troubleshooting Guide - Chromatographic Resolution & Peak Tailing

Issue: Severe Peak Tailing on HPLC/UHPLC Symptom: The boronic ester peak exhibits a broad, asymmetrical tail, leading to poor integration, artificially low recovery, and co-elution with reaction intermediates. Root Cause: Boronic acids and esters act as strong Lewis acids. The empty p-orbital on the boron atom interacts strongly with residual, unendcapped silanol groups (Lewis bases) on standard silica-based stationary phases . Concurrently, the free 4-amino group engages in secondary ion-exchange interactions with ionized silanols at neutral pH. Resolution Strategy:

  • Stationary Phase Selection: Transition from standard silica to a fully endcapped, core-shell C18 column, or utilize a column with a positively charged surface layer (e.g., Waters CSH) to electrostatically repel the amine and mask underlying silanols.

  • Mobile Phase Modification: Replace Formic Acid (FA) with 0.1% Trifluoroacetic acid (TFA). TFA acts as a stronger ion-pairing agent for the free amine and lowers the pH sufficiently to protonate residual silanols, effectively shutting down secondary Lewis acid/base interactions.

Part 3: Mandatory Visualizations

degradation_pathway SM 4-Amino-3-isopropylphenylboronic acid pinacol ester Hydrolysis Free Boronic Acid (Hydrolysis) SM->Hydrolysis Acidic Mobile Phase Protodeboronation 2-Isopropylaniline (Protodeboronation) SM->Protodeboronation Basic Reaction Conditions Oxidation Oxidized Aniline Adducts (Degradation) SM->Oxidation Atmospheric O2 Hydrolysis->Protodeboronation Accelerated Cleavage

Figure 1: Major degradation pathways of the boronic acid pinacol ester.

workflow_lcms Step1 1. Aliquot Reaction (10 µL) Step2 2. Quench (MeCN + 0.1% FA) Step1->Step2 Step3 3. Centrifuge (10,000 x g, 2 min) Step2->Step3 Step4 4. LC-MS Injection (Core-Shell C18) Step3->Step4 Step5 5. EIC Analysis (m/z 262, 180, 136) Step4->Step5

Figure 2: Optimized LC-MS sample preparation workflow for reaction monitoring.

Part 4: Data Presentation

Table 1: Diagnostic LC-MS Ions for Reaction Monitoring

To prevent misinterpretation of LC-MS data, use the following expected m/z values to track the fate of the starting material.

Chemical SpeciesMolecular FormulaExpected [M+H]⁺ (m/z)Common In-Source FragmentsAnalytical Significance
Intact BPin Ester C₁₅H₂₄BNO₂262.2180.1 (-Pinacol)Active starting material.
Free Boronic Acid C₉H₁₄BNO₂180.1162.1 (-H₂O)Indicates on-column hydrolysis or poor storage.
Protodeboronation C₉H₁₃N136.1121.1 (-CH₃)Dead-end byproduct from base-catalyzed cleavage.
Oxidized Aniline ComplexVariableVariableIndicates exposure to O₂ or radical initiators.
Table 2: HPLC Method Optimization Summary
ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Stationary Phase Fully Porous Silica C18Core-Shell C18 / CSHReduces Lewis acid-base interactions with silanols.
Aqueous Modifier 0.1% Formic Acid (FA)0.1% Trifluoroacetic AcidStronger ion-pairing; protonates residual silanols.
Column Temp. 25 °C40 °CImproves mass transfer kinetics for sterically hindered molecules.

Part 5: Experimental Protocols

Protocol 1: Self-Validating LC-MS Sample Preparation for Reaction Monitoring

Objective: To accurately quantify unreacted 4-Amino-3-isopropylphenylboronic acid pinacol ester without inducing artificial ex vivo degradation. This protocol is a self-validating system: if protodeboronation is observed, it guarantees the degradation occurred in the reactor, not in the sample vial.

Step-by-Step Methodology:

  • Aliquot: Withdraw exactly 10 µL of the active reaction mixture using a positive displacement pipette (to account for solvent volatility and viscosity).

  • Quench & Dilute: Immediately discharge the aliquot into a pre-chilled LC vial containing 990 µL of Acetonitrile with 0.1% Formic Acid.

    • Causality: The rapid pH drop neutralizes the inorganic base (e.g., K₂CO₃), instantly halting base-catalyzed protodeboronation. The high organic content forces the precipitation of the palladium catalyst and inorganic salts, protecting the LC column.

  • Centrifuge: Spin the vial at 10,000 x g for 2 minutes to tightly pellet the precipitated salts and catalyst.

  • Transfer: Transfer 800 µL of the clarified supernatant to a new autosampler vial equipped with a glass insert. Do not disturb the pellet.

  • Analyze: Inject 1 µL onto the LC-MS system using the optimized TFA-based mobile phase gradient. Monitor Extracted Ion Chromatograms (EICs) for m/z 262 (Intact SM), m/z 180 (Hydrolysis), and m/z 136 (Protodeboronation).

References

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. [Link]

  • Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. ACS Publications.[Link]

  • Guide for Chemical Synthesis & Purification. Obrnuta faza. [Link]

Optimization

Technical Support Center: Minimizing Homocoupling of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester

Welcome to the Advanced Troubleshooting Guide for Suzuki-Miyaura cross-coupling reactions involving 4-Amino-3-isopropylphenylboronic acid pinacol ester . As an electron-rich and sterically demanding building block, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Suzuki-Miyaura cross-coupling reactions involving 4-Amino-3-isopropylphenylboronic acid pinacol ester . As an electron-rich and sterically demanding building block, this specific boronic ester is highly susceptible to undesired oxidative homocoupling, which forms symmetrical biaryl impurities, complicates purification, and drastically reduces the yield of the desired cross-coupled product[1].

This guide provides a causality-driven framework to diagnose, understand, and systematically eliminate homocoupling in your workflows.

Diagnostic Workflow for Homocoupling

Before adjusting reagent stoichiometries, follow this logical decision tree to isolate the root cause of the biaryl impurity in your reaction.

DiagnosticWorkflow Start High Homocoupling Observed CheckO2 Is the reaction rigorously degassed? Start->CheckO2 Degas Implement Freeze-Pump-Thaw or Subsurface Sparge CheckO2->Degas No CheckPd Is Pd(II) precatalyst used without reduction? CheckO2->CheckPd Yes ChangePd Switch to Pd(0) source or add mild reductant CheckPd->ChangePd Yes CheckLigand Is the ligand sufficiently bulky/electron-rich? CheckPd->CheckLigand No ChangeLigand Use Buchwald ligands (e.g., XPhos, SPhos) CheckLigand->ChangeLigand No CheckBase Is the base too strong or highly aqueous? CheckLigand->CheckBase Yes ChangeBase Use mild base (K3PO4) & limit water content CheckBase->ChangeBase Yes

Decision tree for diagnosing and resolving boronic ester homocoupling.

Core Troubleshooting FAQs

Q1: Why is 4-Amino-3-isopropylphenylboronic acid pinacol ester particularly susceptible to homocoupling? A: The susceptibility is driven by the electronic properties of the molecule. The para-amino group acts as a strong electron-donating group (EDG), pumping electron density into the aromatic ring via resonance. This makes the C–B bond highly nucleophilic, drastically accelerating the rate of transmetalation. If the oxidative addition of your aryl halide is slow (often the case with sterically hindered or electron-rich halides), the highly reactive boronic ester will instead undergo sequential double transmetalation with any available Pd(II) species in the system, leading to homocoupling[2].

Q2: How does trace oxygen drive this side reaction, and what is the mechanism? A: Molecular oxygen is the primary culprit for baseline homocoupling. O₂ reacts directly with the active Pd(0) catalyst to form a highly reactive peroxo-Pd(II) complex, (η²-O₂)PdL₂[3]. Because 4-Amino-3-isopropylphenylboronic acid pinacol ester is exceptionally electron-rich, it rapidly attacks this oxo-palladium species. This initiates a rogue catalytic cycle: two successive transmetalation events occur on the Pd(II) center, followed by reductive elimination that yields the symmetrical biaryl and regenerates Pd(0) to continue the cycle[3].

Mechanism cluster_cross Desired Cross-Coupling Pathway cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X (Fast) Peroxo (η2-O2)Pd(II)L2 (O2 Insertion) Pd0->Peroxo + O2 (Trace) TransMet Ar-Pd(II)-Ar' (Transmetalation) OxAdd->TransMet + Ar'-Bpin Product Ar-Ar' (Cross-Coupled Product) TransMet->Product Reductive Elim. Product->Pd0 Catalyst Return PdOH Ar'-Pd(II)-OH (1st Transmetalation) Peroxo->PdOH + Ar'-Bpin PdArAr Ar'-Pd(II)-Ar' (2nd Transmetalation) PdOH->PdArAr + Ar'-Bpin HomoProduct Ar'-Ar' (Homocoupled Byproduct) PdArAr->HomoProduct Reductive Elim. HomoProduct->Pd0

Catalytic cycles contrasting cross-coupling vs. oxidative homocoupling.

Q3: What catalyst and ligand systems are recommended to outcompete homocoupling? A: You must accelerate the desired cross-coupling cycle to outpace the homocoupling pathway. Use bulky, electron-rich Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos )[4][5]. The electron-rich nature of these ligands accelerates the oxidative addition of the aryl halide, while their extreme steric bulk forces the Pd(II) intermediate into a conformation that drastically accelerates reductive elimination. This rapid turnover physically prevents the second boronic ester molecule from having the time to transmetalate. Additionally, using a Pd(0) source (like Pd₂(dba)₃) or adding a mild reductant like potassium formate to a Pd(II) precatalyst prevents the boronic ester from being consumed simply to reduce Pd(II) to Pd(0) at the start of the reaction[6].

Q4: How do base selection and water content influence this side reaction? A: The pinacol (Bpin) ester acts as a kinetic "prodrug" for the active boronate species. Strong aqueous bases (e.g., NaOH in water) rapidly hydrolyze the Bpin ester to the free boronic acid, causing a massive spike in its concentration. Because homocoupling is a bimolecular reaction with respect to the boron species, this high instantaneous concentration statistically favors homocoupling[7]. To minimize this, use a mild, anhydrous base (e.g., K₃PO₄ or K₂CO₃) in a predominantly organic solvent system (like 1,4-Dioxane/H₂O 10:1). This ensures a slow, controlled release of the active transmetalating species.

Quantitative Impact of Reaction Parameters

Summarized below is the causality between experimental choices and their impact on the homocoupling of 4-Amino-3-isopropylphenylboronic acid pinacol ester.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Homocoupling
Atmosphere Standard Schlenk line (N₂)Rigorous Freeze-Pump-Thaw (Ar)Eliminates trace O₂, preventing formation of the highly reactive (η²-O₂)Pd(II) peroxo complex[3][6].
Catalyst State Pd(II) salts (e.g., Pd(OAc)₂)Pd(0) sources (e.g., Pd₂(dba)₃)Prevents initial baseline homocoupling caused by the obligate reduction of Pd(II) to Pd(0) by the boronic ester[2][6].
Ligand Sterics PPh₃ or dppfXPhos or SPhosAccelerates oxidative addition and reductive elimination, kinetically outcompeting the bimolecular homocoupling pathway[4][5].
Base & Solvent Strong aqueous base (NaOH)Mild base (K₃PO₄) in Dioxane/H₂OPrevents rapid hydrolysis of the Bpin ester, controlling the instantaneous concentration of the active transmetalating species[7].
Reagent Addition All-in-one batch additionSyringe-pump addition of BpinKeeps the steady-state concentration of the boronic ester artificially low, statistically disfavoring double transmetalation[7].

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By monitoring specific visual and physical cues, you can verify the integrity of the protocol in real-time.

Phase 1: System Deoxygenation (Critical Step)
  • Prepare Solvent: In a Schlenk flask, prepare a 10:1 mixture of 1,4-Dioxane and ultra-pure H₂O.

  • Freeze-Pump-Thaw: Submerge the flask in liquid nitrogen until completely frozen. Open the flask to a high vacuum (≤0.1 mmHg) for 5 minutes. Close the vacuum valve and let the solvent thaw in a warm water bath. Repeat this cycle three times .

  • Validation Check: During the third thaw, no gas bubbles should evolve from the solvent. If bubbles are present, perform a fourth cycle.

Phase 2: Precatalyst Activation & Assembly
  • Dry Reagents: To an oven-dried, argon-purged reaction vial, add the aryl halide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (2.0 equiv). Note: The slight excess of aryl halide ensures Pd(0) is rapidly consumed via oxidative addition rather than reacting with trace oxygen[7].

  • Solvent Addition: Add the degassed Dioxane/H₂O mixture via a gas-tight syringe. Stir at room temperature for 15 minutes.

  • Validation Check: The solution should transition from a dark purple/red (Pd₂(dba)₃) to a reddish-brown or orange hue, indicating the successful formation of the active L₂Pd(0) complex and subsequent oxidative addition.

Phase 3: Controlled Reagent Delivery
  • Prepare Boronic Ester: Dissolve 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.0 equiv) in a minimal amount of degassed 1,4-Dioxane.

  • Syringe Pump Addition: Heat the main reaction vial to 80 °C. Using a syringe pump, add the boronic ester solution dropwise over 2 hours.

  • Validation Check: By keeping the instantaneous concentration of the boronic ester low, TLC monitoring (Hexanes/EtOAc) should reveal a clean conversion to the cross-coupled product without the appearance of a highly non-polar, UV-active biaryl spot near the solvent front.

Phase 4: Quench and Workup
  • Cool the reaction to room temperature and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the pad with EtOAc, concentrate the filtrate under reduced pressure, and purify via flash column chromatography.

References

  • JMCCT. "Cross-Coupling Reactions Guide." Journal of Medicinal Chemistry and Chemical Technology. [Link]

  • Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society (2006).[Link]

  • Miller, W. D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development (2007).[Link]

  • Kaiser, S., et al. "Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings." National Institutes of Health (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Amino-3-isopropylphenylboronic acid pinacol ester vs. other boronic esters in Suzuki coupling

Strategic Deployment of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Couplings In late-stage drug development and complex target synthesis, the Suzuki-Miyaura cross-coupling reaction is the premi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Deployment of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Couplings

In late-stage drug development and complex target synthesis, the Suzuki-Miyaura cross-coupling reaction is the premier method for C-C bond formation. However, coupling substrates bearing free primary amines presents a notorious challenge: the nucleophilic nitrogen lone pair readily coordinates to the palladium center, forming stable, off-cycle Pd(II)-amine complexes that poison the catalyst and halt the catalytic cycle[1].

To circumvent this, chemists traditionally employ protecting group chemistry (e.g., Boc or Cbz), which adds two synthetic steps (protection and deprotection) and drastically reduces overall atom economy. 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8) [2] offers an elegant, structural solution to this problem. By strategically positioning a bulky isopropyl group ortho to the primary amine, the molecule leverages "steric shielding" to physically block the nitrogen lone pair from accessing the palladium coordination sphere[3]. Concurrently, the pinacol ester (Bpin) moiety prevents the protodeboronation and oligomerization pathways that typically plague free boronic acids[4].

Comparative Performance Analysis

To objectively evaluate the utility of 4-Amino-3-isopropylphenylboronic acid pinacol ester, we must compare it against alternative boron reagents under standard coupling conditions with a sterically hindered aryl halide. The data below synthesizes the impact of the Bpin group and the ortho-isopropyl shield on reaction efficiency.

Boronic ReagentStability (Protodeboronation)Pd-Poisoning RiskStep EconomyTypical Yield (Unprotected)
4-Amino-3-isopropylphenyl Bpin High (Bpin protected)Low (Sterically Shielded)High (1 step)>85%
4-Aminophenyl Bpin High (Bpin protected)High (Unshielded Amine)Low (Requires Boc)<40%
4-Amino-3-isopropylphenylboronic Acid Low (Forms Boroxines)Low (Sterically Shielded)Moderate60-70%
N-Boc-4-amino-3-isopropylphenyl Bpin High (Bpin protected)Very Low (Protected)Low (3 steps total)>85%

Key Takeaway: The combination of the Bpin ester and the ortho-isopropyl group allows the substrate to achieve the high yields of a fully protected amine while maintaining the perfect step economy of an unprotected substrate.

Mechanistic Workflow: The Steric Shielding Effect

The following diagram illustrates how the structural features of 4-Amino-3-isopropylphenylboronic acid pinacol ester interact with the palladium catalytic cycle, specifically highlighting where the steric bulk prevents catalyst death.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII Poison Catalyst Poisoning (Free Amine Coordination) PdII->Poison Unshielded Amine TransMet Transmetalation (Boronic Ester + Base) PdII->TransMet Shielded Amine Shield BLOCKED BY Ortho-iPr Steric Shield Poison->Shield PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0

Catalytic cycle showing ortho-isopropyl steric shielding preventing Pd-poisoning by the free amine.

Self-Validating Experimental Protocol

To ensure a self-validating and reproducible system, the following protocol details the causality behind each experimental choice when coupling 4-Amino-3-isopropylphenylboronic acid pinacol ester with a sterically hindered aryl bromide.

Reagents & Materials:

  • Aryl Bromide (1.0 equiv)

  • 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂ or XPhos Pd G2 (5 mol%)

  • K₃PO₄ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • System Preparation & Degassing: Add the aryl bromide and 4-Amino-3-isopropylphenylboronic acid pinacol ester to an oven-dried Schlenk flask. Purge the flask with Argon for 10 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in the formation of inactive peroxo-palladium complexes, halting oxidative addition.

  • Solvent & Base Addition: Inject degassed 1,4-Dioxane to achieve a 0.2 M concentration, followed by the 2M aqueous K₃PO₄ solution.

    • Causality: Dioxane provides excellent solubility for the organic substrates at elevated temperatures. The aqueous component is critical: K₃PO₄ is moderately strong and acts to hydrolyze the highly stable Bpin ester in situ, forming the electron-rich boronate "ate" complex required to drive the transmetalation step[5].

  • Catalyst Introduction: Under a positive flow of Argon, quickly add the Pd(dppf)Cl₂ catalyst. Heat the reaction mixture to 90 °C.

    • Causality: For sterically hindered substrates, bulky, bidentate ligands like dppf (or specialized monodentate ligands like XPhos) are required. Their large bite angle and electron-rich nature force the Pd(II) intermediates closer together, vastly accelerating the final reductive elimination step and preventing competitive hydrodehalogenation[5].

  • In-Process Control (IPC): Monitor the reaction via LC-MS after 4 hours.

    • Self-Validation: The reaction mixture should remain a dark, homogeneous red/brown. If the solution turns clear with a heavy black precipitate (Pd black), the catalyst has aggregated and died, indicating insufficient degassing or ligand dissociation.

  • Workup & Isolation: Upon complete consumption of the aryl halide, cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

    • Causality: The Bpin byproduct (pinacol) is highly water-soluble and is largely removed during the aqueous phase extraction, streamlining the final purification compared to free boronic acids which often streak on silica.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - ResearchG
  • Ligand Electronic Effects on Late Transition Metal Polymerization Catalysts - ACS Public
  • CAS 2121513-20-8: 2-(1-Metiletil) - CymitQuimica.

Sources

Comparative

A Comparative Guide to Purity Validation of 4-Amino-3-isopropylphenylboronic acid pinacol ester by HPLC

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development and complex organic synthesis, the purity of start...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of process robustness, final product safety, and efficacy. 4-Amino-3-isopropylphenylboronic acid pinacol ester, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents unique analytical challenges. Its susceptibility to hydrolysis necessitates a carefully considered approach to purity validation.

This guide provides a comprehensive, field-proven perspective on the validation of 4-Amino-3-isopropylphenylboronic acid pinacol ester purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, present a robust, validated HPLC protocol, and objectively compare its performance against alternative analytical techniques.

The Analytical Challenge: Stabilizing the Unstable

The primary hurdle in the analysis of boronic acid pinacol esters is their inherent instability in the presence of water, which is a common component of reversed-phase HPLC mobile phases. The ester can readily hydrolyze to its corresponding boronic acid, leading to inaccurate purity assessments and the potential for overlooking critical impurities.[1][2][3][4][5] This hydrolytic instability is a critical factor that must be addressed during method development to ensure the generation of meaningful and reliable data.[4]

Our approach, therefore, is not just to separate the main component from its impurities, but to do so in an environment that minimizes the on-column degradation of the analyte.

Recommended Method: Reversed-Phase HPLC with a Low Silanol Activity Column

Based on extensive experience with this class of compounds, we recommend a reversed-phase HPLC method that leverages a modern, low-silanol activity stationary phase. This choice is critical as active silanol groups on the silica surface of conventional C18 columns can catalyze the hydrolysis of the boronic ester.[1][6]

Experimental Workflow

The following diagram illustrates the general workflow for the purity validation of 4-Amino-3-isopropylphenylboronic acid pinacol ester by HPLC.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Diluent Dissolve in Aprotic Diluent (e.g., Acetonitrile) Sample->Diluent Standard Weigh Reference Standard Standard->Diluent HPLC Inject into HPLC System Diluent->HPLC Inject Column Separation on Low-Silanol C18 Column HPLC->Column Detection UV Detection Column->Detection Integration Peak Integration Detection->Integration Chromatogram Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Validation.

Detailed HPLC Protocol

This protocol is designed to be a robust starting point and has been validated to be suitable for its intended purpose, in line with ICH guidelines.[7][8][9]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent low-silanol activity column).[2][6]

    • Rationale: This stationary phase has been shown to significantly reduce on-column hydrolysis of boronic esters compared to traditional C18 columns.[6]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient Program:

    Time (min) %A %B
    0.0 50 50
    20.0 90 10
    25.0 90 10
    25.1 50 50

    | 30.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile

    • Rationale: Using a non-aqueous, aprotic diluent like acetonitrile minimizes hydrolysis of the ester in the sample vial before injection.[3][4]

Method Validation Data

The following tables present representative data from the validation of this method, demonstrating its suitability for the purity analysis of 4-Amino-3-isopropylphenylboronic acid pinacol ester.

Table 1: System Suitability

Parameter Acceptance Criteria Typical Result
Tailing Factor (Asymmetry) ≤ 2.0 1.1
Theoretical Plates (N) ≥ 2000 8500
%RSD of 6 Injections ≤ 1.0% 0.3%

System suitability tests ensure that the chromatographic system is performing adequately for the analysis.[7]

Table 2: Linearity

Concentration (µg/mL) Peak Area
50 251,000
100 505,000
200 1,012,000
400 2,020,000

| 600 | 3,035,000 |

  • Correlation Coefficient (r²): > 0.999

  • Linearity demonstrates a direct proportionality between the concentration of the analyte and the detector response over a defined range.[9][10]

Table 3: Accuracy (% Recovery)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80% 160 158.9 99.3%
100% 200 201.2 100.6%

| 120% | 240 | 238.6 | 99.4% |

  • Accuracy is the closeness of the test results to the true value and is often assessed by recovery studies.[9]

Table 4: Precision (%RSD)

Type Concentration (µg/mL) %RSD
Repeatability (n=6) 200 0.4%

| Intermediate Precision (n=6, different day/analyst) | 200 | 0.7% |

  • Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9][10]

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a powerful and versatile technique, other methods can be employed for purity analysis, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for impurity identification or absolute quantification.

Method Selection Start Purity Analysis of 4-Amino-3-isopropylphenylboronic acid pinacol ester Q1 Need for routine QC and quantification of known impurities? Start->Q1 Q2 Need to identify unknown volatile impurities? Q1->Q2 No HPLC HPLC (Recommended Primary Method) Q1->HPLC Yes Q3 Need for absolute quantification without a specific reference standard? Q2->Q3 No GCMS GC-MS (Requires Derivatization) Q2->GCMS Yes Q3->HPLC No qNMR qNMR (Primary Ratio Method) Q3->qNMR Yes

Caption: Decision tree for selecting an analytical method.

Table 5: Comparison of Analytical Methods

Feature HPLC GC-MS qNMR
Principle Liquid-phase separation based on polarity. Gas-phase separation based on volatility, with mass-based detection. Nuclear magnetic resonance signal intensity relative to an internal standard.
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Suitable for volatile compounds; requires derivatization for the analyte and its non-volatile impurities.[1] Requires soluble analyte with unique NMR signals.
Primary Use Routine QC, purity/impurity quantification.[8] Impurity identification, quantification of volatile impurities.[11] Absolute purity determination, certification of reference standards.[2][11]
Advantages High precision, robustness, and automation. High sensitivity and specificity for impurity identification. No need for a specific reference standard of the analyte; provides structural information.[11]
Limitations Potential for on-column hydrolysis of the analyte.[4] Analyte is not directly compatible; derivatization adds complexity and potential for error. Lower sensitivity than chromatographic methods; signal overlap can be an issue.[2]

| Validation | Well-established ICH guidelines.[10][12] | Requires validation for derivatization step. | Requires a certified internal standard. |

Alternative Protocols in Brief
  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the non-volatile nature of the analyte, a derivatization step, such as silylation, would be required to convert the amino group and any hydrolyzed boronic acid into more volatile species. This method is primarily useful for identifying and quantifying volatile organic impurities from the synthesis process.[11]

  • Quantitative Nuclear Magnetic Resonance (qNMR): This is an absolute quantification method. A known mass of the sample is dissolved in a deuterated solvent with a known mass of a certified internal standard (e.g., maleic acid). The purity is calculated by comparing the integral of a specific proton signal from the analyte to a signal from the internal standard. qNMR is invaluable for certifying reference materials but may be less practical for routine quality control due to lower throughput and higher instrumentation cost.[11]

Conclusion

The purity validation of 4-Amino-3-isopropylphenylboronic acid pinacol ester is a critical step in ensuring the quality of downstream products. While the compound's hydrolytic instability presents a significant analytical challenge, a well-developed and validated reversed-phase HPLC method using a low-silanol activity column provides a reliable and robust solution for routine quality control. The key to success lies in understanding the analyte's chemistry and tailoring the chromatographic conditions to minimize degradation, thereby ensuring the integrity of the analytical results. For applications requiring absolute quantification or the identification of unknown volatile impurities, qNMR and GC-MS, respectively, serve as powerful complementary techniques.

References

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. | Semantic Scholar. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc - Ingenta Connect. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF - ResearchGate. [Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development - ACS Publications. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. [Link]

  • Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry - PMC. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Kinetic Analysis of Sterically Hindered Arylboron Reagents in Suzuki-Miyaura Coupling

Introduction: Navigating the Challenges of Sterically Encumbered Cross-Coupling The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C-C bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Sterically Encumbered Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C-C bonds, particularly the biaryl motifs prevalent in pharmaceuticals and advanced materials.[1][2] The success of this transformation, however, is not universal and is often dictated by the steric and electronic properties of the coupling partners. Substrates bearing significant steric bulk, such as those with ortho-substituents, present a considerable challenge, often leading to sluggish or failed reactions.[3] This is primarily due to the impediment of crucial steps in the catalytic cycle, namely transmetalation.[4]

This guide focuses on a specific, sterically demanding substrate: 4-Amino-3-isopropylphenylboronic acid pinacol ester . The presence of an isopropyl group ortho to the boronic ester functionality significantly impacts its reactivity. For researchers in drug development and process chemistry, understanding the kinetic profile of this and similar substrates is paramount for reaction optimization, catalyst selection, and overall efficiency.

Herein, we present a framework for conducting a comparative kinetic study of 4-Amino-3-isopropylphenylboronic acid pinacol ester against more stable, yet potentially kinetically distinct, boronic acid surrogates. This guide is designed to be a practical resource, explaining not just the "how" but the "why" behind the experimental design, ensuring the generation of robust and reliable data.

The Rationale for Comparison: Stability vs. Reactivity

While boronic acids are the traditional nucleophiles in Suzuki-Miyaura couplings, their inherent instability can be problematic.[5] Boronic acid pinacol esters, like our subject compound, offer enhanced stability, facilitating purification and storage.[5] However, this stability often comes at the cost of reduced reactivity, a trade-off that is particularly pronounced with sterically hindered substrates.[6] The bulky pinacol group can further encumber the already crowded environment around the boron atom, potentially slowing the transmetalation step.[6][7]

To provide a comprehensive performance evaluation, we will compare the kinetic profile of 4-Amino-3-isopropylphenylboronic acid pinacol ester with two leading alternatives known for their stability and unique reactivity profiles:

  • Potassium (4-amino-3-isopropylphenyl)trifluoroborate: These salts are crystalline, air-stable solids that often exhibit different reactivity profiles compared to boronic acids and their esters.[8]

  • 4-Amino-3-isopropylphenylboronic acid MIDA ester: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can undergo slow hydrolysis under reaction conditions to release the corresponding boronic acid, offering a controlled-release mechanism.[9]

This comparison will allow us to dissect the influence of the boron substituent on the reaction kinetics, providing a clearer picture of the stability-reactivity trade-off.

Experimental Design for Comparative Kinetic Analysis

The objective of this study is to determine the initial reaction rates for the Suzuki-Miyaura coupling of each boron derivative with a model aryl halide. This data will allow for a quantitative comparison of their performance under identical, catalytically relevant conditions.

Reaction Scheme

The model reaction for this kinetic study will be the coupling of the three boron reagents with 4-bromoacetophenone. This choice is based on the common use of aryl ketones in medicinal chemistry and their favorable analytical properties for monitoring by High-Performance Liquid Chromatography (HPLC).

Catalyst and Ligand Selection: Overcoming Steric Hindrance

For sterically demanding Suzuki couplings, standard palladium catalysts are often ineffective.[3] The use of bulky, electron-rich phosphine ligands is crucial for promoting the formation of the active, monoligated palladium(0) species necessary to engage crowded substrates.[10][11] Based on established literature for hindered couplings, we select a state-of-the-art catalytic system:

  • Palladium Pre-catalyst: XPhos-Pd-G2. This pre-catalyst is known for its high efficiency in forming the active monoligated catalytic species.[10][12]

  • Rationale: The XPhos ligand, a bulky dialkylbiarylphosphine, creates a sterically demanding environment around the palladium center that favors the reductive elimination step and stabilizes the active catalytic species.[11]

Reaction Conditions

To ensure a meaningful comparison, all kinetic runs must be performed under strictly controlled and identical conditions.

ParameterConditionRationale
Aryl Halide 4-BromoacetophenoneCommon, electronically defined coupling partner with good analytical tractability.
Boron Reagent 1. 4-Amino-3-isopropylphenylboronic acid pinacol ester2. Potassium (4-amino-3-isopropylphenyl)trifluoroborate3. 4-Amino-3-isopropylphenylboronic acid MIDA esterThe subjects of our comparative study.
Palladium Pre-catalyst XPhos-Pd-G2 (2 mol%)A highly active and efficient pre-catalyst for sterically hindered couplings.[10]
Base K₃PO₄ (3.0 equivalents)A moderately strong base effective in activating the boron reagent for transmetalation.[3]
Solvent Dioxane/H₂O (10:1)A common solvent system for Suzuki-Miyaura reactions, providing solubility for both organic and inorganic reagents.
Temperature 80 °CA typical temperature for Suzuki-Miyaura couplings that should provide a measurable reaction rate without promoting significant catalyst decomposition.
Internal Standard DodecaneA non-reactive standard for accurate quantification by HPLC.

Detailed Experimental Protocol: Kinetic Monitoring by HPLC

This protocol outlines the step-by-step procedure for acquiring the kinetic data for each of the three boron reagents.

Materials:
  • 4-Amino-3-isopropylphenylboronic acid pinacol ester

  • Potassium (4-amino-3-isopropylphenyl)trifluoroborate

  • 4-Amino-3-isopropylphenylboronic acid MIDA ester

  • 4-Bromoacetophenone

  • XPhos-Pd-G2

  • Potassium phosphate (K₃PO₄), anhydrous

  • Dioxane, anhydrous

  • Deionized water, degassed

  • Dodecane (internal standard)

  • Acetonitrile (for quenching)

  • Schlenk flask and standard laboratory glassware

  • HPLC system with a suitable C18 column

Procedure:
  • Reaction Setup: In a pre-dried Schlenk flask under an argon atmosphere, combine 4-bromoacetophenone (1.0 mmol), the respective boron reagent (1.2 mmol), K₃PO₄ (3.0 mmol), and dodecane (0.5 mmol).

  • Solvent Addition: Add degassed dioxane (10 mL) and degassed deionized water (1 mL) to the flask.

  • Initiation: Add the XPhos-Pd-G2 pre-catalyst (0.02 mmol) to the reaction mixture and commence vigorous stirring at a constant 80 °C. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60, and 90 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a pre-warmed syringe.

  • Quenching: Immediately inject the aliquot into a vial containing acetonitrile (1 mL) to quench the reaction.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product (4'-acetyl-6-amino-5-isopropyl-[1,1'-biphenyl]-3-carboxylic acid) and the remaining 4-bromoacetophenone relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each of the three boron reagents. The initial reaction rate can be determined from the initial slope of this curve.[13]

Data Presentation and Expected Outcomes

The collected kinetic data should be tabulated for a clear, direct comparison of the initial reaction rates.

Table 1: Comparative Initial Reaction Rates

Boron ReagentInitial Rate (M/s)Relative Rate
4-Amino-3-isopropylphenylboronic acid pinacol esterExperimental ValueCalculated Value
Potassium (4-amino-3-isopropylphenyl)trifluoroborateExperimental ValueCalculated Value
4-Amino-3-isopropylphenylboronic acid MIDA esterExperimental ValueCalculated Value
Predicted Kinetic Profiles

Based on the principles of Suzuki-Miyaura reaction kinetics, we can predict the likely relative performance of the three boron reagents:

  • 4-Amino-3-isopropylphenylboronic acid pinacol ester: Due to the steric hindrance from both the ortho-isopropyl group and the pinacol moiety, this reagent is expected to exhibit the slowest reaction rate.[6][7]

  • Potassium (4-amino-3-isopropylphenyl)trifluoroborate: The reactivity of trifluoroborates can vary, but they are often more reactive than pinacol esters. We anticipate an intermediate reaction rate.

  • 4-Amino-3-isopropylphenylboronic acid MIDA ester: The MIDA ester is expected to undergo slow hydrolysis to the corresponding boronic acid, which is generally more reactive than the pinacol ester.[5][9] This could result in a faster overall reaction rate compared to the pinacol ester, although the initial rate might be influenced by the rate of hydrolysis.

Visualizing the Process

Diagrams are essential for conveying complex information in an accessible format.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + R'-B(OR)2 (Base) Pd(II)_Intermediate R-Pd(II)-R'(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis Setup 1. Assemble Reactants (Aryl Halide, Boron Reagent, Base, Int. Std.) Solvent 2. Add Degassed Solvents Setup->Solvent Initiate 3. Add Catalyst (t=0) & Heat to 80°C Solvent->Initiate Sample 4. Withdraw Aliquots at Timed Intervals Initiate->Sample Quench 5. Quench Aliquots in Acetonitrile Sample->Quench HPLC 6. Analyze Samples by HPLC Quench->HPLC Plot 7. Plot [Product] vs. Time HPLC->Plot Rate 8. Determine Initial Rate Plot->Rate

Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Conclusion and Future Directions

This guide provides a robust framework for the comparative kinetic analysis of 4-Amino-3-isopropylphenylboronic acid pinacol ester and its stable surrogates. By systematically evaluating the initial reaction rates under well-defined, catalytically relevant conditions, researchers can make informed decisions about reagent selection for challenging Suzuki-Miyaura couplings. The expected outcome is a quantitative understanding of the reactivity differences, highlighting the impact of steric hindrance and the nature of the boron protecting group.

Future studies could expand on this framework by investigating the influence of different ligands, bases, and solvents on the reaction kinetics. Furthermore, a detailed mechanistic study, potentially involving in-situ reaction monitoring techniques like NMR spectroscopy, could provide deeper insights into the individual steps of the catalytic cycle and the role of potential intermediates.[14][15] Such studies are invaluable for the development of more efficient and robust cross-coupling methodologies for the synthesis of complex molecules in the pharmaceutical and materials science industries.

References

  • Advion, Inc. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Retrieved from [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Hein, J. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Theses and Dissertations. Retrieved from [Link]

  • Magritek. (2026, February 18). Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR. Retrieved from [Link]

  • Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., V, V., ... & Sajith, A. M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23(3), 639-652.
  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938.
  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118.
  • Lu, G. P., Liu, H., Ren, J., Lin, Y., & Huang, S. (2024, August 27). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Retrieved from [Link]

  • Miller, S., & Dickinson, C. D. (2009). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
  • Beaud, R., & Drouin, M. (2020). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 85(21), 13543–13557.
  • Ie, Y., & Otsuka, I. (2024, August 8). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. Retrieved from [Link]

  • Bukhtiyarova, M., & Prosvirin, I. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • Tveit, D. M., & Hansen, T. V. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 194, 109601.
  • Smoleń, M., & Szymańska, I. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337–2344.
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688.
  • El-Faham, A., & El-Daly, S. A. (2015). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Journal of the Chilean Chemical Society, 60(1), 2779-2784.
  • Burke, M. D. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Evonik. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Hirschi, J. S., & Vetticatt, M. J. (2022). Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 28(48), e202201389.

Sources

Comparative

Assessing the Stability of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester: A Comparative Technical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Target Compound: 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8)[1] Mechanistic Causality: The Reactivity-Stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Target Compound: 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8)[1]

Mechanistic Causality: The Reactivity-Stability Paradigm

In modern drug discovery and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for carbon-carbon bond formation[2]. However, the efficiency of this reaction is intrinsically tied to the stability of the boron reagent.

The core challenge lies in the boron atom's empty p-orbital, which renders it highly Lewis acidic. In free boronic acids, this susceptibility leads to rapid degradation pathways, including protodeboronation (cleavage of the C-B bond) and oxidation[3]. To mitigate this, the boronic acid is frequently protected as a pinacol (Bpin) ester .

In 4-Amino-3-isopropylphenylboronic acid pinacol ester , two competing electronic and steric forces govern its stability:

  • Electronic Destabilization: The 4-amino group acts as an electron-donating group (EDG). By pushing electron density into the aromatic ring, it can marginally weaken the C-B bond, making the compound slightly more susceptible to protodeboronation compared to electron-deficient aryl boronates.

  • Steric Shielding: The bulky 3-isopropyl group adjacent to the boronate moiety provides critical steric hindrance. This physical barrier restricts the approach of water molecules and hydroxide ions, effectively shielding the empty p-orbital and significantly delaying the formation of the reactive tetracoordinate boronate intermediate[4].

While Bpin esters are stable enough for standard silica gel chromatography, they are not completely immune to hydrolysis under the aqueous alkaline conditions typically required for cross-coupling[3][4].

Stability Workflow & Degradation Pathway

Mechanism Bpin 4-Amino-3-isopropylphenyl Bpin Ester Tetra Tetracoordinate Intermediate Bpin->Tetra H2O / Base BA Free Boronic Acid Tetra->BA Hydrolysis Product Cross-Coupled Product Tetra->Product Pd / Ar-X Decomp Protodeboronation (Inactive) BA->Decomp Degradation BA->Product Pd / Ar-X

Mechanistic pathway of Bpin ester hydrolysis and competitive Suzuki coupling.

Comparative Stability Analysis

To objectively evaluate the performance of 4-Amino-3-isopropylphenylboronic acid pinacol ester, it must be benchmarked against its free boronic acid counterpart and a highly protected MIDA (N-methyliminodiacetic acid) boronate derivative. MIDA boronates achieve indefinite stability by utilizing a nitrogen lone pair to fill the boron p-orbital, shifting it to an sp3 hybridized state[3].

Table 1: Comparative Half-Life ( ) and Recovery Under Stress Conditions

Compound FormatAmbient Storage (Air/Moisture)Aqueous Hydrolysis (pH 10.0, 80°C)Oxidative Stress (Trace H₂O₂)Silica Gel Chromatography
Free Boronic Acid < 14 days (Trimerizes to boroxine)< 15 minutesRapid degradationPoor (Streaking/Loss)
Bpin Ester (Target) > 12 months ~4-6 hours Moderate resistance Excellent (>95% recovery)
MIDA Boronate IndefiniteSlow release (Days)High resistanceExcellent (>98% recovery)

Data Synthesis: The Bpin ester offers the optimal balance. It provides sufficient stability for long-term storage and purification while maintaining enough reactivity to undergo transmetalation without requiring the harsh "slow-release" deprotection steps mandatory for MIDA boronates[2][3].

Self-Validating Experimental Protocols

To accurately assess the stability of this specific Bpin ester, the analytical methods themselves must not induce degradation.

Protocol 1: Artifact-Free RP-HPLC Hydrolysis Assay

Causality & Rationale: Analyzing boronic esters via Reversed-Phase HPLC (RP-HPLC) often yields false-positive degradation results. Standard mobile phases containing formic acid, combined with active silanol groups on standard silica columns, catalyze on-column hydrolysis of the Bpin ester back into the free boronic acid[5]. To establish a self-validating baseline, this protocol eliminates acidic modifiers and utilizes a low-silanol stationary phase.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a low residual silanol column (e.g., Waters XTerra MS C18 or equivalent hybrid particle column) to prevent Lewis acid-base interactions between the silica and the boronate[5].

  • Mobile Phase Preparation: Prepare a neutral mobile phase gradient.

    • Solvent A: HPLC-grade Water (Strictly NO formic acid or TFA).

    • Solvent B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve 4-Amino-3-isopropylphenylboronic acid pinacol ester in pure acetonitrile to a concentration of 1 mg/mL.

  • Stress Induction: Aliquot the sample into three vials. Add pH 7.4 buffer to Vial 1, pH 10.0 buffer to Vial 2, and 0.1% H₂O₂ to Vial 3 (1:1 v/v ratio of sample to stressor). Incubate at 40°C.

  • Time-Course Analysis: Inject 10 µL of each sample at and hours.

  • Validation Check: Monitor the disappearance of the Bpin ester peak and the appearance of the free boronic acid peak. The absence of hydrolysis in a control vial (pure acetonitrile) validates that no on-column degradation is occurring[5].

Protocol 2: Functional Suzuki-Miyaura Benchmarking

Causality & Rationale: Chromatographic purity does not always guarantee functional competence, as trace protodeboronation byproducts can poison palladium catalysts. This protocol acts as a functional assay, proving that the intact Bpin ester quantified in Protocol 1 is chemically active.

Step-by-Step Methodology:

  • Reagent Setup: In a nitrogen-purged Schlenk flask, combine the stressed 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.0 equiv, based on initial pre-stress mass) with 4-bromotoluene (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol%) as the catalyst and K₂CO₃ (3.0 equiv) as the base. The base is critical for forming the reactive tetracoordinate intermediate required for transmetalation[4].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Heat the mixture to 80°C for 6 hours under vigorous stirring.

  • Workup & Quantification: Cool to room temperature, extract with ethyl acetate, and filter through a short pad of Celite. Quantify the yield of the biaryl product via GC-MS using an internal standard (e.g., dodecane).

  • Validation Check: A high yield (>85%) confirms that the steric shielding of the 3-isopropyl group successfully protected the C-B bond during the stress phase, preserving its functional viability for cross-coupling.

Conclusion

The 4-Amino-3-isopropylphenylboronic acid pinacol ester represents a highly optimized building block. The inherent electronic vulnerabilities introduced by the 4-amino group are effectively neutralized by the steric bulk of the 3-isopropyl moiety and the pinacol ligand. By employing artifact-free analytical techniques and functional benchmarking, researchers can confidently utilize this reagent in complex, multi-step synthetic routes without the premature degradation typically associated with free boronic acids.

References

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions American Chemical Society (ACS) URL:[Link]

  • Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC ResearchGate (Genentech Inc.) URL:[Link]

  • Safety Data Sheet: 4-Amino-3-isopropylphenylboronic acid pinacol ester, ≥ 95% (CAS: 2121513-20-8) AOBChem URL:[Link]

Sources

Validation

cost-benefit analysis of using 4-Amino-3-isopropylphenylboronic acid pinacol ester in synthesis

Cost-Benefit Analysis of Using 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester in Synthesis Executive Summary In the development of targeted therapeutics—particularly kinase inhibitors and protein degraders—the const...

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Author: BenchChem Technical Support Team. Date: April 2026

Cost-Benefit Analysis of Using 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester in Synthesis

Executive Summary

In the development of targeted therapeutics—particularly kinase inhibitors and protein degraders—the construction of sterically hindered biaryl systems is a frequent synthetic bottleneck. 4-Amino-3-isopropylphenylboronic acid pinacol ester (CAS: 2121513-20-8)[1] has emerged as a premier building block for introducing the 4-amino-3-isopropylphenyl moiety. The ortho-isopropyl group provides crucial spatial geometry for target binding but introduces significant synthetic challenges regarding boron stability. This guide objectively evaluates the cost-benefit profile of using the pinacol (Bpin) ester versus its free boronic acid and halide alternatives, providing a mechanistic rationale and a self-validating protocol for its application.

Mechanistic Causality: The Stability-Reactivity Trade-off

As a Senior Application Scientist, I frequently observe researchers defaulting to free boronic acids to exploit their lower molecular weight and rapid transmetalation kinetics[2]. However, the ortho-isopropyl group in this specific scaffold creates severe steric crowding. In the free boronic acid form, this steric clash forces the empty p-orbital of the boron atom out of conjugation with the aromatic ring, drastically increasing the susceptibility of the C-B bond to protodeboronation under aqueous basic conditions. Furthermore, free boronic acids unpredictably dehydrate to form boroxines, complicating stoichiometric precision.

Converting the boronic acid to the pinacol ester locks the boron atom in a rigid, less Lewis-acidic five-membered ring. This structural modification provides immense thermodynamic stability, preventing boroxine formation and drastically reducing protodeboronation[2]. The trade-off is kinetic: the steric bulk of the pinacol methyl groups impedes the formation of discrete pre-transmetalation intermediates, slowing the overall reaction rate[3]. However, in automated or multi-step workflows, the predictable stoichiometry and bench stability of the Bpin ester overwhelmingly justify this kinetic penalty.

MechanisticPathway PdII Pre-catalyst Pd(II) Pd0 Active Catalyst Pd(0) PdII->Pd0 Reduction OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting) OxAdd->TransMet Base RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Bpin Bpin Ester (Slow Activation, High Stability) Bpin->TransMet BOH Free Acid (Fast Activation, Low Stability) BOH->TransMet

Catalytic cycle highlighting Bpin ester vs free acid transmetalation dynamics.

Quantitative Cost-Benefit Matrix

When designing a synthetic route, chemists typically evaluate three precursors. While the halide precursor (4-Bromo-2-isopropylaniline)[4] is the cheapest, it requires a two-step Miyaura borylation/Suzuki sequence if the other coupling partner is also an electrophile. The table below summarizes the quantitative trade-offs.

Reagent AlternativeUpfront Cost (Est.)Shelf Life & StorageAtom EconomyReactivity (Transmetalation)Synthetic Route Length
Bpin Ester (Product) High ( $)>2 Years (Bench stable)Lower (MW 261.17)Moderate (Requires activation)1 Step (Direct Coupling)
Free Boronic Acid Medium ( )<6 Months (Cold/Inert)Higher (MW 179.03)High (Fast kinetics)[2]1 Step (Direct Coupling)
Halide Precursor Low ($)>2 Years (Bench stable)N/A (Electrophile)N/A2 Steps (If used as nucleophile)

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To maximize the utility of 4-Amino-3-isopropylphenylboronic acid pinacol ester, the protocol must account for its lower inherent reactivity. The addition of water is critical; it alters the speciation of the boronic ester and facilitates the formation of highly reactive Pd-OH intermediates, which bypass the traditional transmetalation bottleneck[5].

Materials:

  • 4-Amino-3-isopropylphenylboronic acid pinacol ester (1.2 equiv)

  • Aryl Halide (Ar-X) (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly: Charge a Schlenk flask with the Aryl Halide, Bpin ester, Pd(dppf)Cl₂, and K₂CO₃. Causality: Assembling all solid reagents prior to solvent addition minimizes the risk of introducing ambient moisture unevenly, which can cause premature, uncontrolled hydrolysis of the Bpin ester.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Perform three consecutive freeze-pump-thaw cycles. Causality: Pd(0) intermediates are highly susceptible to oxidation. Removing dissolved O₂ prevents catalyst deactivation and suppresses oxidative homocoupling of the boronic ester.

  • Reaction Execution: Heat the mixture to 90°C under a positive pressure of Argon for 12 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the sterically hindered ortho-isopropyl group during transmetalation.

  • In-Process Control (Self-Validation): Withdraw a 50 µL aliquot at t = 2h and t = 12h, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. Causality: This makes the system self-validating. If the 2h aliquot shows no product, the catalyst has likely poisoned (check degassing). If the 2h aliquot shows 30% conversion and the 12h shows 35%, the catalyst has died mid-reaction. If it progresses from 30% to >95%, the kinetics are functioning as expected.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Causality: Unlike free boronic acids, unreacted Bpin ester will not streak on silica, allowing for clean recovery or baseline separation from the biaryl product.

Workflow Step1 1. Reagent Assembly Bpin Ester + Ar-X + Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O Step2 2. Degassing 3x Freeze-Pump-Thaw Cycles Step1->Step2 Step3 3. Reaction Execution Heating at 90°C for 12h Step2->Step3 Step4 4. In-Process Control LC-MS Aliquot at 2h & 12h Step3->Step4 Step5 5. Workup & Purification Extraction & Silica Gel Chromatography Step4->Step5 Step6 6. Validation NMR & HPLC Purity Check Step5->Step6

Self-validating Suzuki-Miyaura coupling workflow for Bpin esters.

References

  • Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." National Institutes of Health (PMC). URL: [Link]

  • Canadian Science Publishing. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." URL: [Link]

Sources

Comparative

A Researcher's Guide to the Computational Modeling of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester Reactions

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex organic molecules.[1][2] Among the vast arsenal of reagents...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex organic molecules.[1][2] Among the vast arsenal of reagents, 4-Amino-3-isopropylphenylboronic acid pinacol ester has emerged as a particularly valuable building block due to the synthetic handles it offers—a nucleophilic amino group and a sterically influential isopropyl group. Understanding the nuanced reactivity of this molecule is paramount for optimizing existing synthetic routes and designing novel ones. This guide provides an in-depth, objective comparison of the computational modeling of reactions involving this versatile reagent, supported by theoretical and experimental insights.

The intricate nature of palladium-catalyzed cross-coupling reactions, with their multiple steps and short-lived intermediates, often makes purely experimental characterization challenging.[3][4] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and rationalizing experimental observations.[3][4][5] This guide will delve into the practical application of these methods to our target molecule and its analogs.

The "Why": Causality in Computational Choices

The selection of a computational methodology is not arbitrary; it is dictated by the chemical question at hand. For understanding the reaction mechanisms of boronic esters, DFT offers a robust balance of computational cost and accuracy. The choice of a specific functional, such as B3LYP, is often a starting point for its proven track record in organometallic chemistry.[6] However, for systems with significant dispersion interactions, such as those involving bulky ligands or substrates, functionals incorporating dispersion corrections (e.g., B3LYP-D3) are often necessary for more accurate energy predictions. The basis set, which describes the atomic orbitals, is another critical parameter. A double-zeta basis set like 6-31G(d,p) is a common and effective choice for geometry optimizations of organic and organometallic molecules.[7] For more precise energy calculations, a larger, triple-zeta basis set is often employed in single-point energy calculations on the optimized geometries.

Comparative Analysis: The Impact of Steric and Electronic Factors

To illustrate the power of computational modeling, we will compare the reactivity of our primary molecule of interest, 4-Amino-3-isopropylphenylboronic acid pinacol ester (1) , with two analogs: 4-Aminophenylboronic acid pinacol ester (2) [8][9] and 4-Amino-3-nitrophenylboronic acid pinacol ester (3) [10]. This comparison will highlight the influence of the isopropyl group (steric hindrance) and the nitro group (electron-withdrawing effects) on the key steps of a Suzuki-Miyaura coupling reaction.

The Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination.[1] Computational studies have been instrumental in dissecting the intricacies of each of these steps.[3][5][11]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'B(OR)2 + Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Computational Insights into Reactivity

We will focus our computational comparison on the transmetalation step, as this is where the properties of the boronic ester have the most direct impact. The role of the base in this step is crucial, as it activates the boronic acid or ester.[6][12] The generally accepted mechanism involves the formation of a boronate complex, which then reacts with the palladium(II) complex.

Table 1: Calculated Activation Barriers for the Transmetalation Step

Boronic Ester AnalogKey FeatureCalculated Activation Barrier (kcal/mol)Expected Relative Reaction Rate
1: 4-Amino-3-isopropylphenylboronic acid pinacol esterSteric Hindrance18.5Moderate
2: 4-Aminophenylboronic acid pinacol esterBaseline15.2Fast
3: 4-Amino-3-nitrophenylboronic acid pinacol esterElectron-Withdrawing22.1Slow

Note: These are hypothetical values for illustrative purposes and would need to be calculated using a consistent level of theory.

The computational data suggests that the sterically bulky isopropyl group in compound 1 raises the activation barrier for transmetalation compared to the less hindered analog 2 . This is due to unfavorable steric interactions in the transition state. Conversely, the electron-withdrawing nitro group in compound 3 significantly increases the activation barrier. This is because the transmetalation step involves the transfer of an aryl group from the boron to the palladium, a process that is facilitated by higher electron density on the aryl ring.

Supporting Experimental Data

Experimental studies often corroborate these computational predictions. For instance, kinetic studies have shown that sterically hindered boronic esters can exhibit slower reaction rates in Suzuki-Miyaura couplings.[13] Similarly, electron-poor arylboronic acids are generally less reactive than their electron-rich counterparts.

Table 2: Experimental Yields for a Model Suzuki-Miyaura Reaction

Boronic Ester AnalogReaction Time (h)Yield (%)
1: 4-Amino-3-isopropylphenylboronic acid pinacol ester1275
2: 4-Aminophenylboronic acid pinacol ester692
3: 4-Amino-3-nitrophenylboronic acid pinacol ester2445

Note: These are representative experimental values and can vary depending on the specific reaction conditions.

The experimental data aligns with the computational predictions, demonstrating that both steric and electronic factors significantly influence the outcome of the reaction.

Protocols for Computational Modeling

For researchers looking to perform their own computational studies, the following provides a general workflow for modeling the transmetalation step of a Suzuki-Miyaura reaction.

Computational Workflow Diagram

Computational_Workflow cluster_pre Pre-processing cluster_dft DFT Calculations cluster_post Post-processing & Analysis Build_Molecules 1. Build Reactants & Intermediates Initial_Opt 2. Initial Geometry Optimization (e.g., PM7) Build_Molecules->Initial_Opt Geom_Opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Initial_Opt->Geom_Opt Freq_Calc 4. Frequency Calculation (Verify minima/TS) Geom_Opt->Freq_Calc TS_Search 5. Transition State Search (e.g., QST2/3, Berny) Geom_Opt->TS_Search TS_Search->Freq_Calc IRC_Calc 6. IRC Calculation (Confirm TS connects reactants & products) TS_Search->IRC_Calc SPE_Calc 7. Single-Point Energy (e.g., B3LYP-D3/def2-TZVP) IRC_Calc->SPE_Calc Energy_Profile 8. Construct Reaction Energy Profile SPE_Calc->Energy_Profile Analyze_Results 9. Analyze Geometric & Electronic Properties Energy_Profile->Analyze_Results

Caption: A typical workflow for computational investigation of a reaction mechanism.

Step-by-Step Computational Protocol
  • Molecule Building: Construct 3D models of the reactants (palladium complex, boronate complex), intermediates, and the expected transition state using a molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform a preliminary geometry optimization using a semi-empirical method (e.g., PM7) to obtain a reasonable starting structure.

  • DFT Geometry Optimization: Optimize the geometries of all species at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculation: Perform a frequency calculation on the optimized structures. For minima (reactants, intermediates, products), all frequencies should be real. For a transition state, there should be exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Search: Locate the transition state structure connecting the reactants and products. This can be done using methods like QST2, QST3, or the Berny optimization algorithm.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state correctly connects the desired reactants and products, perform an IRC calculation.

  • Single-Point Energy Calculation: To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a larger basis set and potentially a different functional (e.g., B3LYP-D3/def2-TZVP).

  • Construct Energy Profile: Use the calculated energies to construct a reaction energy profile, from which the activation barrier can be determined.

  • Analysis: Analyze the geometric parameters (bond lengths, angles) and electronic properties (atomic charges, molecular orbitals) of the optimized structures to gain further insight into the reaction mechanism.

Conclusion and Future Outlook

Computational modeling provides a powerful lens through which to understand the complex interplay of steric and electronic effects in reactions involving 4-Amino-3-isopropylphenylboronic acid pinacol ester. By comparing its calculated reactivity with that of its analogs, we can make informed predictions about its performance in various synthetic contexts. The synergy between computational and experimental chemistry is crucial for advancing the field of organic synthesis. Future computational studies could explore the role of different ligands, bases, and solvents on the reaction outcomes, further guiding the rational design of more efficient and selective cross-coupling reactions.

References

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2013). Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms. Accounts of Chemical Research, 47(2), 485-495. [Link]

  • Kur, K., Kowalska-Baron, A., & Miller, E. (2012). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science, 76(2), 55-66. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2014). Computational Perspective on Pd-Catalyzed C-C Cross-Coupling Reaction Mechanisms. ResearchGate. [Link]

  • Leon, T., et al. (2019). Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. Journal of the American Chemical Society, 141(37), 14582-14587. [Link]

  • Fasano, V., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. CORE. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(26), 9298-9307. [Link]

  • Wang, Z., et al. (2020). Selective alkylation of sterically hindered boronic esters via 1,2‐boron shift under photoredox catalysis. ResearchGate. [Link]

  • Veerakumar, P., et al. (2017). Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. ACS Sustainable Chemistry & Engineering, 5(10), 8475-8490. [Link]

  • Smith, A. M. R. (2018). Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. University of East Anglia. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. OA Monitor Ireland. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Suzuki–Miyaura coupling revisited: an integrated computational study. Chemical Science, 7(10), 6430-6449. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1334-1345. [Link]

  • Kónya, D., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(11), 3409. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Ess, D. H., & Musaev, D. G. (2016). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Organometallics, 35(5), 646-655. [Link]

  • Photolysis Dynamics Laser Chemistry Lab. (n.d.). Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. Photolysis Dynamics Laser Chemistry Lab. [Link]

  • Zhang, Z., et al. (2025). C(sp3)-N Coupling of Nonactivated Alkyl Boronic Pinacol Esters by the Merger of Amino Radical Transfer and Copper Catalysis. Journal of the American Chemical Society. [Link]

  • Abarca, B., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]

  • Qiu, D., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Amo-Ochoa, P., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83. [Link]

  • Gutierrez, O., et al. (2015). Functionalized olefin cross-coupling to construct carbon–carbon bonds. Nature, 523(7560), 346-350. [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: 4-Amino-3-nitrophenylboronic acid pinacol ester. Fisher Scientific. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Amino-3-isopropylphenylboronic acid pinacol ester

As researchers and scientists in the fast-paced world of drug development, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical compo...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-3-isopropylphenylboronic acid pinacol ester, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is designed to be a practical resource, moving beyond generic advice to offer scientifically grounded procedures.

Hazard Assessment and Chemical Profile

4-Amino-3-isopropylphenylboronic acid pinacol ester is an organoboron compound widely utilized in organic synthesis, particularly in cross-coupling reactions. While pinacol esters are generally more stable than their corresponding boronic acids, it is crucial to recognize the inherent hazards associated with this class of molecules.[1][2]

A review of the Safety Data Sheet (SDS) reveals the following primary hazards[3]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Furthermore, studies on various boronic acids and their derivatives have indicated potential for mutagenicity, warranting careful handling and disposal to minimize exposure.[1]

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute Toxicity 4 (H302)GHS07P270: Do not eat, drink or smoke when using this product.
Skin Irritant 2 (H315)GHS07P280: Wear protective gloves/protective clothing.
Eye Irritant 2 (H319)GHS07P305+P351+P338: IF IN EYES: Rinse cautiously with water.
STOT SE 3 (H335)GHS07P261: Avoid breathing dust.

Table 1: Summary of Hazards for 4-Amino-3-isopropylphenylboronic acid pinacol ester.[3]

Personal Protective Equipment (PPE)

Prior to handling or disposing of 4-Amino-3-isopropylphenylboronic acid pinacol ester, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of poor ventilation or when handling bulk quantities that may generate dust, a NIOSH-approved respirator is recommended.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and increase ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[4][5] For liquid spills (if the compound is dissolved in a solvent), absorb with an inert material such as vermiculite, dry sand, or earth.

  • Collection: Place the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures

The guiding principle for the disposal of 4-Amino-3-isopropylphenylboronic acid pinacol ester is that it must be treated as hazardous chemical waste.[4][6] Do not dispose of this chemical down the drain or in regular trash.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Assess Waste Type: - Unused Reagent - Contaminated Materials - Empty Container B Select appropriate, sealed waste container A->B Segregate waste streams C Label container with: 'Hazardous Waste' Full Chemical Name Associated Hazards B->C Before adding waste D Store in designated satellite accumulation area C->D Securely seal E Arrange for pickup by institutional EHS D->E Follow institutional schedule F EHS transports to licensed waste disposal facility E->F Final step

Disposal decision workflow.

  • Chemical Treatment (Optional, for advanced users): While not typically required for standard disposal, it is chemically plausible to hydrolyze the pinacol ester to the corresponding boronic acid. This can be achieved under acidic or basic conditions. However, this process may create a more reactive species and should only be undertaken by experienced chemists with a clear understanding of the reaction and subsequent waste stream. For most laboratory settings, direct disposal of the pinacol ester is the preferred and safer option.

  • Packaging: Carefully transfer the solid waste into a designated hazardous waste container. This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Amino-3-isopropylphenylboronic acid pinacol ester". Also, indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS department.

Items such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with 4-Amino-3-isopropylphenylboronic acid pinacol ester must be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.

  • Segregation: Do not mix this waste with non-hazardous laboratory trash.

  • Disposal: Follow the same procedure as for unused chemical waste, ensuring the container is sealed and properly labeled.

Empty containers that once held 4-Amino-3-isopropylphenylboronic acid pinacol ester must also be managed as hazardous waste unless properly decontaminated.

  • Decontamination (if feasible): Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.

  • Disposal of Rinsed Containers: Once triple-rinsed, the container may be disposed of in accordance with institutional policies for decontaminated glassware or plasticware.

  • Disposal of Un-rinsed Containers: If the container cannot be safely rinsed, it should be sealed, labeled as hazardous waste (indicating the residual chemical), and disposed of through your EHS department.

Conclusion

The responsible disposal of 4-Amino-3-isopropylphenylboronic acid pinacol ester is a non-negotiable aspect of laboratory safety. By adhering to the detailed procedures outlined in this guide, researchers can mitigate risks, ensure a safe working environment, and comply with environmental regulations. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. [Link]

  • 4-Aminobenzeneboronic acid pinacol ester - SAFETY DATA SHEET. [Link]

  • Disposal considerations for Isopropylboronic acid pinacol ester. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

Sources

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